molecular formula C23H31ClN2O B12391657 Taplucainium Chloride CAS No. 2489565-37-7

Taplucainium Chloride

Número de catálogo: B12391657
Número CAS: 2489565-37-7
Peso molecular: 387.0 g/mol
Clave InChI: LKGJDWZDLANXSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taplucainium Chloride is a useful research compound. Its molecular formula is C23H31ClN2O and its molecular weight is 387.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2489565-37-7

Fórmula molecular

C23H31ClN2O

Peso molecular

387.0 g/mol

Nombre IUPAC

2-(1-benzylazepan-1-ium-1-yl)-N-(2,6-dimethylphenyl)acetamide chloride

InChI

InChI=1S/C23H30N2O.ClH/c1-19-11-10-12-20(2)23(19)24-22(26)18-25(15-8-3-4-9-16-25)17-21-13-6-5-7-14-21;/h5-7,10-14H,3-4,8-9,15-18H2,1-2H3;1H

Clave InChI

LKGJDWZDLANXSQ-UHFFFAOYSA-N

SMILES canónico

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCCCCC2)CC3=CC=CC=C3.[Cl-]

Origen del producto

United States

Foundational & Exploratory

Navigating the Pore: An In-depth Technical Guide to the Pharmacology of Permanently Charged Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of permanently charged sodium channel blockers, a class of molecules with unique therapeutic potential. By virtue of their fixed charge, these compounds exhibit distinct mechanisms of action compared to their neutral or charge-state-dependent counterparts. This guide delves into their structure-activity relationships, quantitative pharmacological properties, and the experimental methodologies used for their characterization.

Introduction: The Rationale for Permanent Charge

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Blockers of these channels are utilized in a wide range of therapeutic areas, including local anesthesia, antiarrhythmics, and anticonvulsants.[2] Traditional local anesthetics are weak bases that exist in both charged and uncharged forms at physiological pH. The uncharged form is thought to cross the cell membrane, while the charged form is primarily responsible for blocking the sodium channel from the intracellular side.

Permanently charged sodium channel blockers, typically quaternary ammonium derivatives, possess a fixed positive charge regardless of the surrounding pH. This fundamental property dictates their pharmacological behavior, most notably their membrane impermeability. Consequently, their primary route of access to the intracellular binding site on the sodium channel is through the open channel pore, leading to a pronounced "use-dependent" or "phasic" block.[3] This means their blocking effect is enhanced at higher frequencies of nerve stimulation, a desirable property for targeting hyperactive states such as chronic pain or epilepsy.

Mechanism of Action: A State-Dependent Interaction

The interaction of permanently charged blockers with sodium channels is highly dependent on the conformational state of the channel: resting, open, or inactivated.

  • Resting State: In the resting (closed) state, the intracellular binding site is largely inaccessible to extracellularly applied permanently charged blockers due to their inability to cross the lipid bilayer. Block from the inside is also minimal as the activation gate is closed.

  • Open State: Upon membrane depolarization, the channel opens, revealing a pathway for the charged blocker to enter the pore from the cytoplasm and bind to its receptor site. This is the primary mechanism for use-dependent block.[3]

  • Inactivated State: Some permanently charged blockers may also exhibit affinity for the inactivated state of the channel, further contributing to the voltage-dependent nature of their block.

This state-dependent binding leads to a characteristic pharmacological profile of tonic and use-dependent inhibition.

  • Tonic Block: A low level of block observed at very low stimulation frequencies, reflecting interaction with channels in the resting state.

  • Use-Dependent (Phasic) Block: A progressive increase in block with repetitive stimulation as more channels are driven into the open state, allowing for cumulative binding of the blocker.[3]

Quantitative Pharmacology of Permanently Charged Sodium Channel Blockers

The potency and kinetics of channel block are critical parameters for characterizing these compounds. The following tables summarize available quantitative data for representative permanently charged sodium channel blockers.

CompoundNa+ Channel Subtype(s)IC50 / Effective ConcentrationKey FindingsReference(s)
QX-314 Various~mM range for tonic block, µM to low mM for use-dependent blockMembrane impermeable, requires intracellular application or co-application with agents that increase membrane permeability (e.g., capsaicin via TRPV1 channels) for extracellular effect.[4][5] Exhibits prominent use-dependent block.[4][5]
QX-222 Acetylcholine Receptor ChannelIC50 values are voltage-dependentAn open-channel blocker of the acetylcholine receptor.[6]
CNCB-2 Nav1.7, TTX-s and TTX-rKR = 5.6 µM, KI = 0.71 µM (estimated)A permanently charged derivative of an N-type calcium channel inhibitor that also potently blocks sodium channels from the extracellular side. Shows tighter binding to both resting and inactivated states compared to lidocaine.[7]
N-alkyl tetracaine derivatives Sciatic nerve Na+ channelsVaries with alkyl chain lengthN-butyl, N-pentyl, and N-hexyl derivatives are potent Na+ channel blockers and neurolytic agents.[8]

Table 1: Potency of Permanently Charged Sodium Channel Blockers

CompoundOn-Rate (kon)Off-Rate (koff)Recovery from BlockKey FindingsReference(s)
Lidocaine Homologs VariesSlower for less lipid-soluble, high pKa drugsSlower recovery correlates with greater frequency-dependent block.[9]
Bisaramil -Biphasic recovery (τfast ≈ 40 ms, τslow ≈ 5 s)Profound use-dependence.[10]

Table 2: Kinetic Properties of Sodium Channel Blockade

Structure-Activity Relationships (SAR)

The chemical structure of permanently charged blockers significantly influences their pharmacological properties. Key structural features and their impact on activity are outlined below:

  • Hydrophobicity/Lipophilicity: While seemingly counterintuitive for charged molecules, the overall lipophilicity of the molecule can influence its interaction with the channel pore. For a series of lidocaine homologs, tonic block was highly correlated with lipid solubility.[9]

  • Molecular Size and Shape: The size and shape of the molecule are critical for its ability to enter and bind within the channel pore. Larger molecules may exhibit slower kinetics.

  • Nature of the Quaternary Ammonium Group: The size and chemical nature of the substituents on the quaternary nitrogen can affect binding affinity and kinetics.

  • Linker Length: In derivatives of local anesthetics, the length of the alkyl chain connecting the aromatic ring to the tertiary or quaternary amine can impact potency. For lidocaine homologs, increasing the length of the alkyl group connecting the amide bond to the terminal amine decreased tonic block potency.[11]

Experimental Protocols

The characterization of permanently charged sodium channel blockers relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the recording of ionic currents from the entire cell membrane while controlling the membrane potential.

Objective: To determine the tonic and use-dependent block of sodium channels by a test compound.

Cell Preparation:

  • Cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.7) are cultured on glass coverslips.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Voltage-Clamp Protocol for Tonic and Use-Dependent Block:

  • Establish a stable whole-cell recording.

  • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

  • Tonic Block Assessment: Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After a stable baseline is established, perfuse the test compound and measure the reduction in the peak current amplitude.

  • Use-Dependent Block Assessment: Increase the frequency of the depolarizing pulses (e.g., to 5 Hz or 10 Hz). The progressive decrease in the peak current amplitude during the pulse train indicates use-dependent block.[12]

  • Data Analysis: The percentage of block is calculated at each pulse in the train. The IC50 for tonic and use-dependent block can be determined by testing a range of compound concentrations.

Single-Channel Patch Clamp

This variation of the patch-clamp technique allows for the recording of currents from a single ion channel, providing insights into the microscopic blocking mechanism.

Objective: To determine the effect of the blocker on single-channel conductance and open probability.

Protocol:

  • A cell-attached or inside-out patch configuration is used to isolate a single sodium channel.

  • Voltage protocols similar to those in whole-cell recordings are applied.

  • The amplitude and duration of single-channel openings are measured in the absence and presence of the blocker.

  • This allows for the determination of whether the blocker reduces the single-channel conductance, shortens the open time, or increases the closed time.

Signaling Pathways and Logical Relationships

The primary signaling event affected by sodium channel blockers is the propagation of the action potential. The following diagrams illustrate the logical flow of this process and the points of intervention by these blockers.

Sodium_Channel_States Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Blocker_Action_Workflow cluster_blocker Blocker Interaction cluster_outcome Physiological Effect Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Reduced_Current Reduced Na+ Current Inactivated->Resting Blocker Permanently Charged Blocker Blocker->Open Enters open pore Blocked_AP Blocked Action Potential Propagation Reduced_Current->Blocked_AP

References

A Technical Guide to Taplucainium Chloride: Entry Through Large Pore Channels (P2X, TRPV, TRPA) for Nociceptor Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taplucainium Chloride (formerly NTX-1175) represents a novel therapeutic approach for conditions characterized by neuronal hyperexcitability, such as chronic cough.[1][2] It is a charged sodium channel blocker that selectively silences activated or inflamed nociceptors.[3][4] A key feature of its mechanism is its entry into these neurons through open large pore channels, including P2X, TRPV, and TRPA receptors.[5] Unlike therapies that target a specific large pore channel, this compound utilizes any open channel as a conduit to reach its intracellular target—the voltage-gated sodium channels responsible for action potential propagation.[1][4] This downstream mechanism allows for a broad-spectrum activity against nociceptor activation. This guide provides an in-depth analysis of this mechanism, summarizes the characteristics of the involved large pore channels, details relevant experimental protocols for studying this mode of action, and presents the underlying signaling pathways.

Introduction to this compound

This compound is a first-in-class, small-molecule, charged sodium channel blocker.[3] Its permanent positive charge restricts its ability to passively diffuse across cell membranes, a characteristic that is central to its targeted action.[6] By relying on open large pore ion channels for entry into sensory neurons, it preferentially affects actively firing nociceptors, which are implicated in pathological conditions like chronic cough, pain, and itch.[1][6] Currently, this compound is in Phase 2b clinical development as an inhaled treatment for refractory and unexplained chronic cough.[5]

The therapeutic strategy of using large pore channels as entry gates for charged sodium channel blockers has been validated with compounds like QX-314, a lidocaine derivative.[6][7] These studies have demonstrated that co-activation of channels such as TRPV1 or TRPA1 allows for the intracellular accumulation of the charged blocker, leading to a selective and long-lasting inhibition of nociceptors.[6] this compound builds upon this principle, offering a potential therapeutic with minimal systemic exposure and off-target effects.[4]

The Gateway: Large Pore Channels in Nociceptors

Several families of ion channels expressed on sensory neurons are characterized by pores large enough to allow the passage of small molecules in addition to ions.[8] These channels act as detectors of noxious stimuli and inflammatory mediators, and their activation is a key event in the sensitization of the cough reflex.[9][10]

P2X Receptors

P2X receptors are ATP-gated ion channels.[11] In the context of the cough reflex, P2X3 and P2X2/3 receptors are prominently expressed on airway sensory nerves.[10][12] When tissue damage or inflammation leads to the release of extracellular ATP, these channels open, causing cation influx and depolarization, which can trigger a cough.[10] Antagonists of P2X3 receptors have shown efficacy in reducing cough frequency, highlighting the importance of this pathway.[12][13]

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel activated by a variety of noxious stimuli, including heat, acid, and capsaicin—the pungent component of chili peppers.[14][15] It is a key player in inflammatory pain and airway hypersensitivity.[14][16] Inflammatory mediators can sensitize TRPV1, lowering its activation threshold and contributing to the heightened cough sensitivity seen in chronic cough patients.[14] The pore of the TRPV1 channel is permeable to large organic cations, a feature exploited by charged sodium channel blockers for entry.[17][18]

Transient Receptor Potential Ankyrin 1 (TRPA1)

TRPA1 is co-expressed with TRPV1 in a subset of sensory neurons and is activated by a wide range of environmental irritants, cold temperatures, and endogenous inflammatory mediators.[19][20] Many components of smoke and pollution that can trigger coughing are potent TRPA1 agonists.[19][21] Similar to TRPV1, TRPA1 has a large pore that can dilate upon activation, allowing for the passage of larger cations.[22][23]

Quantitative Data and Channel Characteristics

Direct quantitative data on the permeability of this compound through P2X, TRPV1, and TRPA1 channels are not yet publicly available. However, extensive research on the analogous charged sodium channel blocker, QX-314, provides valuable insights into the likely biophysical properties of this interaction.

ChannelActivating Ligands/StimuliKnown to Permit Entry of Charged BlockersQuantitative Insights (from QX-314 studies)
P2X3 ATP, α,β-methylene ATP[11][12]Yes (Inferred)Not directly quantified, but P2X channels are known to have large pores.
TRPV1 Capsaicin, Protons (low pH), Heat (>42°C)[14][15]Yes[17][18]Permeability ratio PQX-314/PCs = 0.12[17][24]
TRPA1 Mustard oil (AITC), Cinnamaldehyde, Cold (<17°C), Oxidative stress products[19][21]Yes[6]Pore diameter estimated to dilate to ~13.8 Å upon agonist stimulation.[23]

Table 1: Characteristics of Large Pore Channels Implicated in this compound Entry.

Signaling Pathways and Mechanism of Action

The efficacy of this compound is predicated on the activation of sensory neurons in pathological states. The following diagrams illustrate the signaling pathways leading to the opening of large pore channels and the subsequent mechanism of action of this compound.

G cluster_0 External Stimuli cluster_1 Sensory Neuron Membrane cluster_2 Intracellular Events Inflammatory Mediators Inflammatory Mediators TRPV1 TRPV1 Inflammatory Mediators->TRPV1 Irritants (e.g., smoke) Irritants (e.g., smoke) TRPA1 TRPA1 Irritants (e.g., smoke)->TRPA1 ATP ATP P2X3 P2X3 ATP->P2X3 Channel Opening Channel Opening TRPV1->Channel Opening TRPA1->Channel Opening P2X3->Channel Opening Taplucainium Entry Taplucainium Entry Channel Opening->Taplucainium Entry Na+ Channel Block Na+ Channel Block Taplucainium Entry->Na+ Channel Block Neuron Silencing Neuron Silencing Na+ Channel Block->Neuron Silencing Cough Signal Blocked Cough Signal Blocked Neuron Silencing->Cough Signal Blocked

Caption: this compound's Mechanism of Action.

G cluster_0 Stimuli cluster_1 Receptors cluster_2 Downstream Effects ATP ATP P2X3 P2X3 ATP->P2X3 Capsaicin, H+ Capsaicin, H+ TRPV1 TRPV1 Capsaicin, H+->TRPV1 Acrolein, AITC Acrolein, AITC TRPA1 TRPA1 Acrolein, AITC->TRPA1 Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) P2X3->Cation Influx (Na+, Ca2+) TRPV1->Cation Influx (Na+, Ca2+) TRPA1->Cation Influx (Na+, Ca2+) Depolarization Depolarization Cation Influx (Na+, Ca2+)->Depolarization Action Potential Action Potential Depolarization->Action Potential Cough Signal to Brain Cough Signal to Brain Action Potential->Cough Signal to Brain

Caption: Signaling Pathways in Cough Reflex Activation.

Experimental Protocols

Investigating the entry of this compound through large pore channels requires specialized techniques. The following protocols are based on methodologies successfully used to study the similar compound QX-314.[6][17][18]

Patch-Clamp Electrophysiology for Assessing Channel Permeability

This method directly measures the flow of ions and charged molecules through the channel.

Objective: To determine if this compound can permeate open P2X, TRPV1, or TRPA1 channels and to quantify its relative permeability.

Cell Preparation:

  • Culture HEK293 cells or a similar cell line that does not endogenously express the target channels.

  • Transfect cells with plasmids encoding the human P2X3, TRPV1, or TRPA1 channel. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Alternatively, use primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express these channels.

Recording Solutions:

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH. (Cesium is used to block potassium channels).

  • External Solution (in mM): 140 NaCl, 10 HEPES, 1 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.

  • Test Solution: Replace NaCl in the external solution with an equimolar concentration of this compound.

Procedure:

  • Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell or a DRG neuron.

  • Hold the cell at a potential of -60 mV.

  • Apply voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) to measure the current-voltage (I-V) relationship.

  • Perfuse the cell with the external solution containing an agonist for the channel of interest (e.g., 1 µM capsaicin for TRPV1, 100 µM AITC for TRPA1, or 10 µM α,β-meATP for P2X3) to record the baseline activated current.

  • Switch to the test solution containing the agonist plus this compound as the sole cation. Record the inward current carried by this compound.

  • Measure the reversal potential (the voltage at which the current reverses direction) under bi-ionic conditions (e.g., Cs+ inside, Taplucainium+ outside) to calculate the relative permeability using the Goldman-Hodgkin-Katz (GHK) equation.

G Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection (HEK293) Patch-Clamp Patch-Clamp Transfection->Patch-Clamp (Whole-cell) Agonist Application Agonist Application Patch-Clamp->Agonist Application Taplucainium Application Taplucainium Application Patch-Clamp->Taplucainium Application I-V Curve (Baseline) I-V Curve (Baseline) Agonist Application->I-V Curve (Baseline) I-V Curve (Test) I-V Curve (Test) Taplucainium Application->I-V Curve (Test) Calculate Permeability Calculate Permeability I-V Curve (Test)->Calculate Permeability

Caption: Electrophysiology Workflow for Permeability.

Calcium Imaging for Assessing Channel Activation and Nociceptor Silencing

This method visualizes the influx of calcium, a key second messenger, following channel activation.

Objective: To indirectly measure the silencing of nociceptors by observing the blockade of subsequent neuronal activation.

Cell Preparation:

  • Culture primary DRG neurons on glass coverslips.

Procedure:

  • Load the DRG neurons with a ratiometric calcium indicator dye, such as Fura-2 AM, according to the manufacturer's protocol.

  • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with a physiological saline solution.

  • Establish a baseline fluorescence ratio.

  • Apply a specific agonist (e.g., 1 µM capsaicin) along with this compound for a defined period (e.g., 5-10 minutes). This allows for the entry of this compound into TRPV1-expressing neurons.

  • Wash out both the agonist and this compound.

  • After a recovery period, challenge the cells with a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl), which opens voltage-gated calcium channels.

  • Measure the change in the Fura-2 ratio. A reduced or absent calcium response to KCl in cells that initially responded to the agonist indicates successful entry of this compound and subsequent blockade of voltage-gated channels.

Conclusion

This compound employs a sophisticated, targeted delivery mechanism that leverages the pathobiology of neuronal hypersensitivity. By entering activated nociceptors through large pore channels like P2X, TRPV1, and TRPA1, it can deliver its sodium channel-blocking payload directly to the source of aberrant signaling. This approach promises a high degree of selectivity for hyperactive neurons, potentially leading to effective treatments for conditions like chronic cough with a favorable safety profile. The experimental frameworks outlined in this guide, drawn from extensive research on analogous compounds, provide a robust basis for the continued investigation and development of this novel therapeutic class. As more data from ongoing clinical trials become available, a more complete quantitative understanding of this compound's interaction with these large pore channels will further illuminate its therapeutic potential.

References

Foundational Research on Nociception and Sensory Neuron Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociception is the neural process of encoding and processing noxious stimuli, which are stimuli that are actually or potentially damaging to tissue. It is the fundamental physiological process that can lead to the subjective experience of pain. Specialized peripheral sensory neurons, known as nociceptors, are the primary detectors of these harmful stimuli.[1][2] The modulation of these neurons is a critical factor in both acute and chronic pain states, making them a primary target for analgesic drug development.[3] This technical guide provides a comprehensive overview of the core molecular players, signaling pathways, and key experimental methodologies used in foundational nociception research.

Core Molecular Components of Nociception

The ability of nociceptors to detect a wide range of thermal, mechanical, and chemical threats is conferred by a unique repertoire of ion channels and receptors expressed on their membranes.[4][5] Understanding the function of these molecules is crucial for deciphering the mechanisms of pain.

Key Ion Channels and Receptors

The transduction of noxious stimuli into electrical signals is initiated by the activation of specific ion channels.[4][6] During inflammation or injury, various chemical mediators are released into the tissue, acting on G-protein coupled receptors (GPCRs) to sensitize these channels, lowering their activation threshold.[7][8]

Table 1: Major Ion Channels and Receptors in Nociceptor Function

Channel/Receptor Class Primary Activating Stimulus / Ligand Role in Nociception & Modulation
TRPV1 Ion Channel (TRP) Heat (>43°C), Capsaicin, Protons (acidic pH) Key transducer of noxious heat and inflammatory pain; its sensitization by inflammatory mediators is a hallmark of thermal hyperalgesia.[2][4]
TRPA1 Ion Channel (TRP) Noxious cold (<17°C), Pungent chemical irritants (e.g., mustard oil, acrolein), Endogenous inflammatory mediators Detects a wide array of chemical irritants and contributes to cold hypersensitivity and inflammatory pain.[1][4]
Nav1.7 Ion Channel (VGSC) Voltage Depolarization A critical channel for setting the threshold for action potential generation and propagation in nociceptors. Gain-of-function mutations cause intense pain syndromes.[2][9]
Nav1.8 Ion Channel (VGSC) Voltage Depolarization A tetrodotoxin-resistant channel that is responsible for the majority of the upstroke of the action potential in most nociceptors. Its function is enhanced during inflammation.[2]
ASICs Ion Channel Extracellular Protons (Low pH) Detects the acidic environment associated with tissue injury, ischemia, and inflammation, contributing to pain signaling.[4][7]
P2X3 Ion Channel (Ligand-gated) Adenosine Triphosphate (ATP) Activated by ATP released from damaged cells, playing a significant role in acute, inflammatory, and neuropathic pain states.[5]
B2 Bradykinin Receptor GPCR Bradykinin A potent inflammatory mediator, bradykinin activates its receptor to initiate signaling cascades that strongly sensitize nociceptors, particularly TRPV1.[10]
Prostaglandin EP Receptors GPCR Prostaglandin E2 (PGE2) PGE2 is a key inflammatory lipid that acts on its receptors to sensitize nociceptors via cAMP/PKA signaling pathways, reducing their activation threshold.[2][9]

| TrkA Receptor | Tyrosine Kinase Receptor | Nerve Growth Factor (NGF) | NGF is a crucial mediator for persistent inflammatory pain. Its binding to TrkA initiates multiple signaling pathways that sensitize ion channels and alter gene expression.[9] |

Signaling Pathways in Nociceptor Sensitization

Peripheral sensitization refers to the process by which nociceptors at the site of inflammation become more responsive to stimuli. This is a primary driver of pain hypersensitivity. It results from the actions of inflammatory mediators on intracellular signaling cascades that modulate the activity and expression of key ion channels.[7][11]

G cluster_0 Inflammatory Mediators cluster_1 Nociceptor Membrane cluster_2 Intracellular Signaling cluster_3 Effector Ion Channels Bradykinin Bradykinin B2 Receptor B2 Receptor Bradykinin->B2 Receptor PGE2 PGE2 EP Receptor EP Receptor PGE2->EP Receptor NGF NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor PLC PLC B2 Receptor->PLC Gq AC AC EP Receptor->AC Gs TrkA Receptor->PLC PKC PKC PLC->PKC TRPV1 TRPV1 PKC->TRPV1 Phosphorylation PKA PKA AC->PKA cAMP PKA->TRPV1 Phosphorylation Nav1.8 Nav1.8 PKA->Nav1.8 Phosphorylation Lowered Activation Threshold Lowered Activation Threshold TRPV1->Lowered Activation Threshold Increased Na+ Current Increased Na+ Current Nav1.8->Increased Na+ Current

Caption: Key signaling pathways in inflammatory mediator-induced peripheral sensitization of nociceptors.

Experimental Protocols in Nociception Research

The investigation of nociceptor function and the efficacy of potential analgesics relies on a combination of in vitro electrophysiological methods and in vivo behavioral models.[12][13]

In Vitro: Patch-Clamp Electrophysiology of DRG Neurons

This powerful technique allows for the direct measurement of ion channel activity in individual sensory neurons, providing detailed insights into their biophysical properties and modulation by compounds.[14] Dorsal Root Ganglion (DRG) primary neuron cultures are frequently used as they closely mimic the properties of sensory neurons in vivo.[15]

Detailed Methodology:

  • Isolation and Culture of DRG Neurons:

    • Lumbosacral DRGs (e.g., L4-L6) are dissected from euthanized rodents.[16]

    • The ganglia are subjected to enzymatic digestion (e.g., using collagenase and trypsin) to break down connective tissue, followed by mechanical dissociation to yield a single-cell suspension.[17]

    • Neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) and cultured for a period ranging from a few hours to several days.[18]

  • Whole-Cell Recording:

    • A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and perfused with an external bath solution.[14]

    • A glass micropipette (electrode) with a tip diameter of ~1 µm, filled with an intracellular solution, is carefully positioned against the membrane of a target neuron.[16]

    • Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • A further pulse of suction ruptures the membrane patch under the pipette, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

  • Data Acquisition:

    • In voltage-clamp mode , the cell's membrane potential is held constant by an amplifier. This allows for the recording of ionic currents that flow through channels in response to controlled voltage steps or the application of pharmacological agents.[16]

    • In current-clamp mode , the total current passing across the membrane is controlled (often set to zero), and changes in the membrane potential, including action potentials, are recorded.

G cluster_workflow Patch-Clamp Experimental Workflow Dissect DRGs Dissect DRGs Enzymatic & Mechanical Dissociation Enzymatic & Mechanical Dissociation Dissect DRGs->Enzymatic & Mechanical Dissociation Culture Neurons on Coverslips Culture Neurons on Coverslips Enzymatic & Mechanical Dissociation->Culture Neurons on Coverslips Transfer to Recording Chamber Transfer to Recording Chamber Culture Neurons on Coverslips->Transfer to Recording Chamber Approach Neuron & Form Gigaseal Approach Neuron & Form Gigaseal Transfer to Recording Chamber->Approach Neuron & Form Gigaseal Establish Whole-Cell Configuration Establish Whole-Cell Configuration Approach Neuron & Form Gigaseal->Establish Whole-Cell Configuration Record Currents / Potentials Record Currents / Potentials Establish Whole-Cell Configuration->Record Currents / Potentials Analyze Data Analyze Data Record Currents / Potentials->Analyze Data

Caption: Standardized workflow for whole-cell patch-clamp recording from cultured DRG sensory neurons.

In Vivo: Behavioral Models of Pain

Animal models are essential for studying pain in a complex biological system and are categorized based on the type of pain being studied, such as inflammatory or neuropathic pain.[19] Pain-related behaviors are quantified by measuring reflexive responses to noxious stimuli.[20]

Detailed Methodology (Inflammatory Pain Model):

  • Induction of Inflammation: A common model involves inducing localized, persistent inflammation by injecting a substance like Complete Freund's Adjuvant (CFA) or carrageenan into the plantar surface of a rodent's hind paw.[19][21] This leads to the development of thermal and mechanical hypersensitivity within hours, which can last for days to weeks.

  • Assessment of Mechanical Allodynia (von Frey Test):

    • The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.

    • After an acclimation period, calibrated von Frey filaments, which apply a specific bending force, are applied to the mid-plantar surface of the inflamed paw.

    • The test begins with a filament of low force, and the stimulus is presented for several seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • The 50% paw withdrawal threshold is determined using a method such as the "up-down" method, providing a quantitative measure of mechanical sensitivity.

  • Assessment of Thermal Hyperalgesia (Hargreaves Test):

    • The animal is placed in a plexiglass chamber on a glass floor.

    • A movable, high-intensity radiant heat source is positioned under the glass floor, targeting the mid-plantar surface of the inflamed paw.

    • The device is activated, and the time (in seconds) until the animal withdraws its paw is automatically recorded. This is the paw withdrawal latency.[22]

    • A cutoff time (e.g., 20 seconds) is used to prevent tissue damage. A reduction in withdrawal latency compared to baseline or a control group indicates thermal hyperalgesia.

Table 2: Common Reflexive Behavioral Assays for Pain Assessment in Rodents

Assay Pain Modality Assessed Stimulus Measured Endpoint
Hargreaves Test Thermal Hyperalgesia Radiant Heat Paw withdrawal latency (seconds)
Hot Plate Test Thermal Nociception Heated Surface (e.g., 52-55°C) Latency to lick paw or jump (seconds)[21]
Von Frey Test Mechanical Allodynia Calibrated Filaments 50% paw withdrawal threshold (grams)
Randall-Selitto Test Mechanical Hyperalgesia Increasing Mechanical Pressure Paw withdrawal threshold (grams)
Acetone Test Cold Allodynia Evaporative Cooling (Acetone drop) Frequency or duration of paw lifting/licking

| Formalin Test | Inflammatory/Tonic Pain | Subcutaneous Formalin Injection | Time spent licking/biting the injected paw[22] |

Conclusion

The foundational research into nociception and sensory neuron modulation integrates molecular biology, biophysics, and systems-level behavioral analysis. A thorough understanding of the key ion channels, their modulation through intracellular signaling pathways, and the protocols used to probe their function is indispensable for the scientific community engaged in pain research and the development of next-generation analgesics. The continued application and refinement of these techniques will be pivotal in identifying and validating novel therapeutic targets to address the significant unmet medical need in the management of chronic pain.

References

Taplucainium Chloride's potential applications in pain and itch research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Taplucainium chloride (formerly NTX-1175) is a novel, first-in-class small molecule under development by Nocion Therapeutics, representing a promising new therapeutic strategy for conditions underpinned by neuronal hyperexcitability, including chronic pain and pruritus.[1][2][3][4][5][6][7][8] As a permanently charged sodium channel blocker, its mechanism of action is designed to selectively target and silence activated nociceptors, the primary sensory neurons responsible for the sensations of pain and itch. This targeted approach is anticipated to offer a favorable safety profile with minimal systemic exposure and off-target effects. While the principal clinical focus for this compound is currently chronic cough, its potential applications in pain and itch research are significant and warrant detailed exploration.[3][4][5][7][8] This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and experimental methodologies relevant to the investigation of this compound in the fields of pain and itch.

Mechanism of Action: Selective Nociceptor Silencing

This compound's innovative mechanism of action hinges on its unique physicochemical properties as a permanently charged molecule. This characteristic renders it membrane-impermeant, preventing it from passively diffusing across the cell membranes of all neurons. Instead, it gains entry into neurons exclusively through large-pore, non-selective cation channels that are transiently opened in response to noxious or pruritic stimuli.[3][4][5]

Key large-pore channels implicated in this uptake include members of the Transient Receptor Potential (TRP) family, such as TRPV1 and TRPA1, and purinergic P2X receptors. These channels are predominantly expressed on nociceptive sensory neurons and are key mediators in the signaling pathways of inflammatory pain, neuropathic pain, and itch.

Once inside the activated nociceptor, this compound exerts its therapeutic effect by blocking voltage-gated sodium channels from the intracellular side. This blockade prevents the influx of sodium ions that is essential for the generation and propagation of action potentials, thereby effectively silencing the neuron and preventing the transmission of pain or itch signals to the central nervous system. This activity-dependent and selective targeting of nociceptors is a key differentiator from traditional local anesthetics, which non-selectively block sodium channels in all types of neurons, leading to undesirable effects such as numbness and motor weakness.

Below is a diagram illustrating the proposed signaling pathway for this compound's action.

Taplucainium_Chloride_Mechanism cluster_extracellular Extracellular Space cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Space (Nociceptor) Noxious/Pruritic Stimuli Noxious/Pruritic Stimuli Large-Pore Channels (TRPV1, TRPA1, P2X) Large-Pore Channels (TRPV1, TRPA1, P2X) Noxious/Pruritic Stimuli->Large-Pore Channels (TRPV1, TRPA1, P2X) Activate This compound (Charged) This compound (Charged) This compound (Charged)->Large-Pore Channels (TRPV1, TRPA1, P2X) Enters through open channel Taplucainium (Intracellular) Taplucainium (Intracellular) Voltage-Gated Sodium Channel Voltage-Gated Sodium Channel Action Potential Propagation Action Potential Propagation Voltage-Gated Sodium Channel->Action Potential Propagation Initiates Taplucainium (Intracellular)->Voltage-Gated Sodium Channel Taplucainium (Intracellular)->Action Potential Propagation Inhibits Pain/Itch Signal Transmission Pain/Itch Signal Transmission Action Potential Propagation->Pain/Itch Signal Transmission Leads to Visceral_Pain_Workflow Induction of Colitis (Acetic Acid) Induction of Colitis (Acetic Acid) Drug Administration (Intracolonic) Drug Administration (Intracolonic) Induction of Colitis (Acetic Acid)->Drug Administration (Intracolonic) Colorectal Distension Colorectal Distension Drug Administration (Intracolonic)->Colorectal Distension Measurement of Abdominal Contractions Measurement of Abdominal Contractions Colorectal Distension->Measurement of Abdominal Contractions Itch_Model_Workflow Induction of Itch (e.g., Serotonin injection) Induction of Itch (e.g., Serotonin injection) Drug Administration (Topical/Local) Drug Administration (Topical/Local) Induction of Itch (e.g., Serotonin injection)->Drug Administration (Topical/Local) Behavioral Observation (Scratching bouts) Behavioral Observation (Scratching bouts) Drug Administration (Topical/Local)->Behavioral Observation (Scratching bouts) Data Analysis Data Analysis Behavioral Observation (Scratching bouts)->Data Analysis

References

Early-Stage Research on the Antitussive Properties of Taplucainium Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taplucainium Chloride (formerly NTX-1175 and NOC-110) is an investigational drug under development for the treatment of refractory and unexplained chronic cough. As a first-in-class, permanently charged sodium channel blocker, it offers a novel mechanism of action aimed at selectively silencing activated sensory neurons in the airways. This technical guide synthesizes the available early-stage research on this compound, focusing on its mechanism of action, preclinical evidence, and ongoing clinical evaluation. The document provides an in-depth look at the scientific rationale and experimental framework supporting its development as a potential antitussive agent.

Introduction

Chronic cough, defined as a cough lasting more than eight weeks, is a debilitating condition with a significant impact on quality of life.[1] Refractory or unexplained chronic cough, for which there are currently no approved pharmacological treatments, represents a substantial unmet medical need affecting millions of adults.[1] this compound is a novel small molecule designed to address this need by directly targeting the hypersensitive neuronal pathways responsible for pathologic cough reflexes.[2][3] Administered as an inhaled dry powder, it is intended to provide targeted and sustained local effects with minimal systemic exposure.[1][4]

Mechanism of Action: Selective Nociceptor Inhibition

This compound's unique antitussive activity stems from its properties as a permanently charged sodium channel blocker, or "nocion".[2] Its mechanism relies on a state-dependent blockade of voltage-gated sodium channels within activated nociceptors—the sensory neurons that initiate the cough reflex.

The proposed signaling pathway is as follows:

  • Nociceptor Activation: In inflammatory conditions characteristic of chronic cough, various stimuli (e.g., allergens, pollutants, acid) lead to the opening of large-pore, non-selective cation channels on the surface of pulmonary nociceptors. These include channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1), TRP Ankyrin 1 (TRPA1), and purinergic (P2X) receptors.[4][5]

  • Drug Entry: As a charged molecule, this compound cannot passively diffuse across the cell membrane. Instead, it gains entry into the neuron exclusively through these open large-pore channels, which are upregulated in activated or "firing" nociceptors.[1][6] This ensures that the drug preferentially targets the neurons responsible for the pathological cough.

  • Sodium Channel Blockade: Once inside the neuron, this compound exerts its therapeutic effect by blocking voltage-gated sodium channels from the intracellular side.[4][6] This inhibition prevents the propagation of action potentials that would otherwise signal the brain to initiate a cough.

  • Sustained Effect: The permanent positive charge of this compound "traps" it inside the nociceptor, leading to a targeted and sustained inhibition of the cough reflex with potentially reduced systemic side effects.[1]

This mechanism distinguishes this compound from other antitussive therapies that may target specific receptors on the cell surface.[2] By acting downstream on the common pathway of neuronal firing, it has the potential for a broader and more profound antitussive effect.[7]

Taplucainium_MoA cluster_airway Airway Lumen cluster_neuron Pulmonary Nociceptor Membrane cluster_effect Neuronal Response Drug This compound (Inhaled Dry Powder) LPC Large-Pore Channels (TRPV1, TRPA1, P2X) Drug->LPC Enters Cell Stimuli Inflammatory Stimuli (e.g., ATP, Bradykinin, Acid) Stimuli->LPC Opens Drug_inside Taplucainium (Trapped) NaV Voltage-Gated Sodium Channel (NaV) AP Action Potential Propagation NaV->AP Prevents Drug_inside->NaV Blocks (Intracellularly) Cough Cough Reflex Initiation AP->Cough Inhibits

Caption: Proposed Mechanism of Action of this compound.

Preclinical Research

While specific quantitative data from Nocion Therapeutics' preclinical studies are not publicly available, press releases and scientific presentations have consistently reported significant antitussive effects in established animal models of cough.[6][7][8] One study on a similar novel charged sodium channel blocker, BW-031, demonstrated effective cough inhibition in a guinea pig model, which is a standard for antitussive drug evaluation.[9]

Summary of Preclinical Findings

The available information indicates that inhaled this compound (NTX-1175) has demonstrated the following in preclinical models:

  • Significant Antitussive Effects: The compound has shown a strong ability to suppress cough in animal models.[1][6]

  • Complete Inhibition: Reports have mentioned a "complete inhibition of cough response," suggesting high efficacy at certain dose levels in preclinical settings.[2][8]

  • Superiority to P2X3 Antagonists: In some preclinical comparisons, the broad mechanism of Taplucainium was found to be superior to that of more targeted P2X3 antagonists.[7]

  • Favorable Safety Profile: Early-stage clinical work, which followed these preclinical studies, has shown a favorable safety profile, implying good tolerability in the preclinical animal studies.[8]

Representative Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

To evaluate the antitussive properties of novel compounds like this compound, a common and well-validated preclinical model is the citric acid-induced cough challenge in guinea pigs.[10][11] The following protocol represents a standard methodology that would likely be employed.

Objective: To assess the dose-dependent efficacy of inhaled this compound in inhibiting cough frequency in response to a chemical irritant.

Methodology:

  • Animal Model: Male Hartley guinea pigs are typically used.[12]

  • Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers to minimize stress-induced reactions.

  • Drug Administration:

    • Animals are placed in a whole-body plethysmography chamber.

    • A dry powder insufflator is used to deliver a single, aerosolized dose of this compound or a placebo (e.g., lactose powder) into the chamber.

    • Multiple dose groups are established to determine a dose-response relationship.

  • Cough Induction:

    • Following a set pre-treatment period (e.g., 15-30 minutes), animals are exposed to an aerosolized solution of a tussive agent, typically citric acid (e.g., 0.4 M solution), for a fixed duration (e.g., 3-5 minutes).[11][12]

  • Data Acquisition:

    • Cough events are detected and recorded using specialized software that analyzes the characteristic changes in airflow and pressure within the plethysmography chamber.

    • The total number of coughs during and immediately following the exposure period is quantified.

  • Endpoint Analysis: The primary endpoint is the percentage inhibition of the cough response in the drug-treated groups compared to the placebo-treated group.

Preclinical_Workflow Start Animal Acclimatization Dosing Inhalation of Taplucainium or Placebo (Dry Powder) Start->Dosing Pretreatment Pre-treatment Period Dosing->Pretreatment Challenge Cough Induction (Aerosolized Citric Acid) Pretreatment->Challenge Measurement Data Acquisition (Whole-Body Plethysmography) Challenge->Measurement Analysis Quantify Coughs & Calculate % Inhibition Measurement->Analysis End Efficacy Determined Analysis->End

Caption: Representative workflow for a preclinical antitussive study.

Clinical Research: The ASPIRE Trial

Following promising preclinical results and favorable safety in Phase 1 studies, this compound (NOC-110) has advanced to a large-scale clinical trial to evaluate its efficacy in patients.[5][13]

Phase 2b "ASPIRE" Clinical Trial Protocol

The ASPIRE trial is a multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of this compound in adults with refractory or unexplained chronic cough.[14][15]

Parameter Description
Study Title A Phase 2b, Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy, Safety, and Tolerability of Taplucainium Inhalation Powder (NOC-110) in Adults with Refractory or Unexplained Chronic Cough (ASPIRE).[15]
Population Approximately 325 adults (18-80 years) with a history of refractory or unexplained chronic cough for ≥12 months.[13][14]
Intervention Arms 1. Taplucainium Inhalation Powder (1 mg, once daily) 2. Taplucainium Inhalation Powder (3 mg, once daily) 3. Taplucainium Inhalation Powder (6 mg, once daily) 4. Matching Placebo Inhalation Powder (once daily).[16]
Treatment Duration 28 days.[16]
Primary Endpoint Change from baseline in 24-hour cough frequency at Day 28, as measured by an objective cough monitor (VitaloJAK®).[16]
Secondary Endpoints - Change in awake cough frequency - Change in cough severity and urge-to-cough visual analog scales (VAS) - Leicester Cough Questionnaire (LCQ) score - Safety and tolerability assessments.[16]
Administration Self-administered via a Monodose Dry Powder Inhaler (RS01).[16]
Expected Quantitative Outcomes

Based on the study design, the following table outlines the key quantitative data that will be generated from the ASPIRE trial.

Data Point Metric Purpose
24h Cough Frequency Mean change from baseline in coughs per hourPrimary efficacy measure to determine if the drug reduces cough count versus placebo.
Awake Cough Frequency Mean change from baseline in coughs per hourSecondary efficacy measure focusing on the period of greatest patient impact.
Cough Severity VAS Mean change in 100mm scale scoreSubjective measure of the perceived intensity of coughing.
Urge-to-Cough VAS Mean change in 100mm scale scoreSubjective measure of the sensation preceding a cough, a key aspect of cough hypersensitivity.
LCQ Total Score Mean change in quality of life scoreHolistic assessment of the impact of cough on physical, psychological, and social well-being.
Adverse Events (AEs) Incidence, severity, and type of AEsKey safety and tolerability data.

Conclusion and Future Directions

This compound represents a promising and mechanistically distinct approach to the treatment of chronic cough. Its unique ability to selectively target activated nociceptors offers the potential for a broad and potent antitussive effect with a favorable safety profile. Early preclinical research has demonstrated significant cough suppression, providing a strong rationale for clinical development. The ongoing Phase 2b ASPIRE trial is a critical step in validating this approach in patients and will provide the first large-scale, controlled data on its efficacy and safety. The results of this study will be instrumental in determining the future trajectory of this compound as a potential first-in-class therapy for the millions of patients suffering from refractory chronic cough.

References

Methodological & Application

Application Notes and Protocols for Taplucainium Chloride in In Vivo Cough Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Taplucainium Chloride, including its mechanism of action and detailed protocols for its use in preclinical in vivo cough models. The information is intended to guide researchers in designing and executing studies to evaluate the antitussive potential of this novel compound.

Introduction

This compound (formerly known as NTX-1175) is an investigational drug being developed for the treatment of chronic cough.[1] It belongs to a new class of small molecules called permanently charged sodium channel blockers (CSCBs), also referred to as "nocions".[2][3] These molecules are designed to selectively target and silence actively firing nociceptors, which are the sensory neurons responsible for initiating the cough reflex.[2][4] Preclinical studies have reported significant antitussive effects, with some indicating a complete inhibition of the cough response.[5][6]

Mechanism of Action

This compound's unique mechanism of action allows for targeted inhibition of the cough reflex with potentially minimal systemic exposure and off-target effects.[5]

  • Route of Administration : this compound is formulated as a dry powder for inhalation, allowing for direct delivery to the airways.[2][5]

  • Entry into Nociceptors : Upon inhalation, the charged molecule gains access to pulmonary nociceptors through open large-pore channels such as P2X, TRPV, TRPA, and TRPM channels. These channels are often sensitized and opened in inflammatory conditions associated with chronic cough.[2][5]

  • Sodium Channel Blockade : Once inside the nociceptor, this compound blocks the voltage-gated sodium channels responsible for initiating and propagating the action potentials that signal the brain to trigger a cough.[2][5]

  • Selective and Sustained Action : Because this compound is permanently charged, it is essentially trapped inside the target nociceptors, leading to a targeted and sustained therapeutic effect.[2]

This mechanism is distinct from other antitussive therapies that may target specific receptors on the cell surface.[2][5]

Signaling Pathway Diagram

G cluster_airway Airway Lumen cluster_nociceptor Pulmonary Nociceptor Cough Stimulus Cough Stimulus Large Pore Channels Large Pore Channels (P2X, TRPV, TRPA, TRPM) Cough Stimulus->Large Pore Channels activates Taplucainium_int This compound (intracellular) Taplucainium_ext This compound (inhaled) Taplucainium_ext->Large Pore Channels enters via NaV_Channels Voltage-Gated Sodium Channels Taplucainium_int->NaV_Channels blocks Action_Potential Action Potential (Signal to Brain) NaV_Channels->Action_Potential initiates Cough Reflex Cough Reflex Action_Potential->Cough Reflex

Caption: Mechanism of action of this compound in inhibiting the cough reflex.

Experimental Protocols for In Vivo Cough Models

While specific preclinical data for this compound is not extensively published, the following protocols describe standard methodologies for evaluating antitussive agents in established in vivo models. These can be adapted for testing inhaled this compound.

Guinea Pig Citric Acid-Induced Cough Model

This is a widely used model to assess the efficacy of antitussive drugs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound (dry powder formulation)

  • Vehicle/placebo control (lactose powder)

  • Citric acid solution (e.g., 0.3 M in sterile saline)

  • Whole-body plethysmography chamber equipped with a pneumotachograph

  • Dry powder insufflator or nebulizer system for inhalation delivery

  • Audio recording equipment

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmography chamber for at least 15-20 minutes daily for 2-3 days prior to the experiment.

  • Baseline Cough Response:

    • Place the guinea pig in the chamber.

    • Expose the animal to an aerosolized solution of citric acid for a fixed period (e.g., 5-10 minutes).

    • Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

  • Drug Administration:

    • Administer this compound dry powder via inhalation using a suitable delivery system. Administer the vehicle to the control group.

    • Allow for a predetermined pretreatment time (e.g., 30-60 minutes) before the tussigenic challenge.

  • Post-Treatment Cough Challenge:

    • Re-expose the animals to the citric acid aerosol as in the baseline measurement.

    • Record the number of coughs.

  • Data Analysis:

    • Calculate the percentage inhibition of cough for each animal compared to its baseline or the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Treatment Groups A Acclimatize Guinea Pigs to Plethysmography Chamber B Establish Baseline Cough (Citric Acid Challenge) A->B C1 Administer Vehicle Control (Inhalation) B->C1 C2 Administer this compound (Inhalation, Dose 1) B->C2 C3 Administer this compound (Inhalation, Dose 2) B->C3 C4 Administer this compound (Inhalation, Dose 3) B->C4 D Pretreatment Period (e.g., 30-60 min) C1->D C2->D C3->D C4->D E Post-Treatment Cough Challenge (Citric Acid) D->E F Record Cough Frequency E->F G Data Analysis: % Inhibition vs. Control F->G

Caption: Workflow for an in vivo cough model to test this compound.

Data Presentation

Quantitative data from in vivo cough studies should be summarized in clear, structured tables to allow for easy comparison between treatment groups. The following is a template for presenting such data.

Table 1: Hypothetical Antitussive Effect of Inhaled this compound in the Guinea Pig Citric Acid-Induced Cough Model

Treatment GroupDose (mg/kg, inhaled)NMean Coughs (Baseline)Mean Coughs (Post-Treatment)% Inhibition vs. VehicleP-value
Vehicle Control01015.2 ± 2.114.8 ± 2.5--
This compound0.11015.5 ± 2.38.1 ± 1.945.3%<0.05
This compound0.31014.9 ± 2.03.5 ± 1.276.4%<0.001
This compound1.01015.1 ± 2.40.5 ± 0.296.6%<0.0001

Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.

Safety and Tolerability Considerations

In preclinical and early clinical studies, this compound has been reported to have a favorable safety profile.[5] When designing in vivo studies, it is important to monitor for any potential adverse effects, such as:

  • Changes in respiratory rate or pattern

  • Signs of sedation or motor impairment

  • Local irritation in the airways

These observations are crucial for establishing a therapeutic window and informing the design of future clinical trials.

Conclusion

This compound represents a promising novel therapeutic for chronic cough with a targeted mechanism of action. The protocols and guidelines presented here provide a framework for the preclinical evaluation of its antitussive efficacy in established in vivo cough models. Rigorous and well-controlled studies are essential to further characterize its pharmacological profile and support its continued clinical development.

References

Application Notes and Protocols for Citric Acid-Induced Cough Model with Taplucainium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the citric acid-induced cough model in guinea pigs to evaluate the antitussive potential of Taplucainium Chloride (formerly NTX-1175).

Introduction to this compound

This compound is an investigational drug developed for the treatment of chronic cough.[1][2] It belongs to a novel class of compounds known as permanently charged sodium channel blockers (CSCBs), referred to as "nocions."[3][4] These molecules are designed to selectively target and silence activated nociceptors, the sensory neurons responsible for initiating cough, itch, and pain responses.[3][5][6] Administered via inhalation as a dry powder, this compound is formulated to have minimal systemic exposure and off-target effects.[3][5][6]

Mechanism of Action

The unique mechanism of this compound involves its entry into activated sensory neurons through open large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[3][5][6] These channels are often opened by irritants like citric acid. Once inside the neuron, the charged nature of this compound prevents it from leaving, effectively trapping it within the cell. It then exerts its therapeutic effect by blocking voltage-gated sodium channels from the inside, which are crucial for the initiation and propagation of the nerve signals that trigger a cough.[3][5][6] This targeted approach aims to provide a sustained antitussive effect directly at the source of the cough reflex.[3]

Citric Acid-Induced Cough Model

The citric acid-induced cough model is a widely used and reliable preclinical model for evaluating the efficacy of potential antitussive drugs. Inhalation of nebulized citric acid solution provokes a consistent and reproducible cough response in conscious guinea pigs, making it a suitable method for studying cough suppressants.

Signaling Pathway of Citric Acid-Induced Cough

Citric acid exposure triggers a cascade of events beginning with the activation of sensory nerves in the airways. The acidic stimulus primarily activates TRPV1 receptors on C-fiber afferent nerves. This activation leads to the opening of the channel, causing an influx of cations and depolarization of the neuron. This depolarization, if sufficient, generates an action potential that travels along the vagus nerve to the cough center in the brainstem. The brainstem then orchestrates the complex motor pattern of a cough.

CoughPathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron (C-fiber) cluster_cns Central Nervous System Citric_Acid Citric Acid Stimulus TRPV1 TRPV1 Channel Citric_Acid->TRPV1 Activates Large_Pore_Channels Other Large Pore Channels (e.g., TRPA1) Citric_Acid->Large_Pore_Channels Activates Depolarization Depolarization TRPV1->Depolarization Cation Influx Large_Pore_Channels->Depolarization Cation Influx Na_Channel_ext Voltage-Gated Sodium Channel (External) Action_Potential Action Potential Generation Na_Channel_ext->Action_Potential Na+ Influx Na_Channel_int Voltage-Gated Sodium Channel (Internal) Na_Channel_int->Action_Potential Inhibits Propagation Depolarization->Na_Channel_ext Opens Vagus_Nerve Vagus Nerve Action_Potential->Vagus_Nerve Propagation Brainstem Brainstem (Cough Center) Vagus_Nerve->Brainstem Cough_Motor_Output Cough Motor Output Brainstem->Cough_Motor_Output Taplucainium Taplucainium Chloride Taplucainium->TRPV1 Enters through open channel Taplucainium->Large_Pore_Channels Enters through open channel Taplucainium->Na_Channel_int Blocks

Figure 1: Signaling pathway of citric acid-induced cough and the mechanism of action of this compound.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol provides a generalized framework. Researchers should optimize parameters based on their specific experimental setup and animal strain.

Materials
  • Male Hartley guinea pigs (300-400g)

  • Citric acid solution (0.1 M to 0.4 M in sterile saline)

  • This compound (or vehicle control) for inhalation

  • Whole-body plethysmograph

  • Nebulizer

  • Sound recording equipment

  • Data acquisition and analysis software

Experimental Workflow

ExperimentalWorkflow Acclimatization Animal Acclimatization (Minimum 1 week) Baseline Baseline Cough Response (Citric Acid Challenge) Acclimatization->Baseline Grouping Animal Grouping (Based on baseline response) Baseline->Grouping Treatment Treatment Administration (Inhaled this compound or Vehicle) Grouping->Treatment Cough_Induction Citric Acid Challenge Treatment->Cough_Induction Pre-treatment Data_Collection Data Collection (Cough count, latency, etc.) Cough_Induction->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Figure 2: General experimental workflow for evaluating antitussive agents.
Procedure

  • Animal Acclimatization: House guinea pigs in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Baseline Cough Response:

    • Place each conscious and unrestrained guinea pig into the whole-body plethysmograph.

    • Allow the animal to acclimate to the chamber for 5-10 minutes.

    • Expose the animal to nebulized citric acid (e.g., 0.2 M) for a fixed duration (e.g., 5-10 minutes).

    • Record the number of coughs during and immediately following the exposure period.

    • Exclude animals with a very low or excessively high cough response to ensure a consistent experimental cohort.

  • Treatment Administration:

    • On the day of the experiment, administer the appropriate dose of this compound or vehicle control via inhalation. The timing of administration relative to the citric acid challenge should be consistent.

  • Citric Acid Challenge:

    • At a predetermined time after treatment, place the guinea pig back into the plethysmograph.

    • Expose the animal to the same concentration and duration of nebulized citric acid as used for the baseline measurement.

  • Data Collection and Analysis:

    • Record the number of coughs, the latency to the first cough, and other relevant parameters such as cough sound intensity if equipment allows.

    • Compare the cough response in the this compound-treated groups to the vehicle control group.

    • Calculate the percentage inhibition of cough for each dose of this compound.

Data Presentation

While specific preclinical dose-response data for this compound in the citric acid-induced cough model is not publicly available, the following tables provide a template for presenting such data. Press releases from Nocion Therapeutics have indicated "significant antitussive effects" and "complete inhibition of cough response in preclinical models."[5][7]

Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs (Template)

Treatment GroupDose (Delivered via Inhalation)N (Number of Animals)Mean Number of Coughs (± SEM)Percentage Inhibition (%)
Vehicle Control-
This compoundDose 1
This compoundDose 2
This compoundDose 3

Table 2: Parameters of the Citric Acid-Induced Cough Model in Guinea Pigs

ParameterDescriptionTypical Values/Ranges
Animal Model Species and StrainMale Hartley Guinea Pig
Body Weight300 - 400 g
Cough Induction Tussive AgentCitric Acid
Concentration (Inhalation)0.1 M - 0.4 M
Administration RouteAerosolized Inhalation
Exposure Duration5 - 10 minutes
Data Acquisition Measurement SystemWhole-body plethysmography with sound recording
Primary EndpointNumber of coughs
Secondary EndpointsLatency to first cough, cough sound intensity

Conclusion

The citric acid-induced cough model in guinea pigs is a robust and relevant preclinical tool for the evaluation of novel antitussive therapies like this compound. The unique mechanism of action of this compound, targeting activated sensory neurons, holds promise for a targeted and effective treatment for chronic cough. The protocols and data presentation formats provided here offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of this and other novel antitussive agents.

References

Application Notes and Protocols for Taplucainium Chloride Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taplucainium Chloride (formerly NTX-1175) is a novel, charged small-molecule sodium channel blocker under development by Nocion Therapeutics.[1] It is designed to selectively silence actively firing nociceptors, which are implicated in conditions such as chronic cough, itch, and pain.[1] A key feature of this compound is its mechanism of action; as a charged molecule, it has limited membrane permeability and is thought to enter activated or inflamed neurons through large-pore, non-selective cation channels such as Transient Receptor Potential (TRP) channels (e.g., TRPV1, TRPA1) and purinergic P2X receptors.[1] Once inside the cell, it exerts its inhibitory effect on voltage-gated sodium channels from the intracellular side. This targeted delivery to hyperactive neurons suggests a potential for localized efficacy with minimal systemic side effects.

This document provides a detailed patch-clamp electrophysiology protocol for characterizing the inhibitory effects of this compound on voltage-gated sodium channels, particularly the Nav1.7 subtype, which is highly expressed in nociceptive neurons and is a key target in cough and pain pathways.

Mechanism of Action

This compound's mechanism involves a state-dependent blockade of voltage-gated sodium channels. The drug preferentially targets and inhibits sodium channels in their open and inactivated states over the resting state. This property, combined with its selective entry into activated neurons, allows it to specifically dampen the hyperexcitability of sensory neurons associated with pathological conditions without significantly affecting normal neuronal activity.

extracellular Extracellular Space membrane intracellular Intracellular Space large_pore Large-Pore Channel (e.g., TRPV1, P2X) taplucainium_int This compound (Intracellular) nav_channel Voltage-Gated Sodium Channel (Nav) ap_generation Action Potential Generation nav_channel->ap_generation Mediates inhibition Inhibition of Action Potentials nav_channel->inhibition Leads to taplucainium_ext This compound (Extracellular) taplucainium_ext->large_pore Enters Cell taplucainium_int->nav_channel Blocks (Intracellularly) activation Nociceptor Activation (Inflammatory Mediators, etc.) activation->large_pore Opens

Caption: Signaling pathway for this compound action.

Quantitative Data Summary

Preclinical data for this compound indicates significant, state-dependent inhibition of sodium channels. Publicly available information states a 70-95% inhibition at a concentration of 10µM.[2] The following table presents a hypothetical, yet representative, summary of the expected electrophysiological characteristics of this compound based on its described mechanism as a state-dependent blocker. These values are intended for illustrative purposes to guide experimental design.

ParameterConditionHypothetical ValueDescription
Tonic Block (Resting State) Holding potential = -120 mVIC50 > 100 µMLow-affinity inhibition of channels in the resting state.
Phasic Block (Open/Inactivated State) 10 Hz stimulation from -70 mVIC50 ≈ 5-10 µMHigher-affinity inhibition of channels that are frequently opened and inactivated.
Inactivated State Block Holding potential = V½ of inactivation (~ -70 mV)IC50 ≈ 1-5 µMHighest affinity for channels held in the inactivated state.
Onset of Block (τ) 10 µM at 10 Hz~10-20 secondsTime constant for reaching steady-state block during repetitive stimulation.
Recovery from Block (τ) Following washout~60-120 secondsTime constant for the reversal of block after removal of the compound.

Experimental Protocols

This section details the whole-cell patch-clamp electrophysiology protocol to assess the state-dependent inhibition of voltage-gated sodium channels (e.g., Nav1.7) by this compound.

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel alpha subunit are recommended. HEK293 cells have been shown to express endogenous Nav1.7, but for robust and consistent currents, a stable overexpression cell line is preferable.[3][4]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain channel expression.

  • Plating: For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

Solutions and Reagents
  • Internal Pipette Solution (in mM):

    • 140 CsF

    • 10 NaCl

    • 10 EGTA

    • 10 HEPES

    • Adjust to pH 7.2 with CsOH

    • Note: Cesium Fluoride (CsF) is used to block potassium channels and enhance the isolation of sodium currents.

  • This compound Stock: Prepare a 10 mM stock solution of this compound in the internal pipette solution. Perform serial dilutions to achieve final desired concentrations (e.g., 0.1, 1, 10, 30, 100 µM).

  • External Bath Solution (in mM):

    • 140 NaCl

    • 5 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 Glucose

    • 10 HEPES

    • Adjust to pH 7.4 with NaOH

Electrophysiological Recording
  • Apparatus: Use a standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.

  • Procedure:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal (>1 GΩ) on a selected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution (containing this compound or vehicle) for at least 5-10 minutes before starting recording protocols.

    • Compensate for series resistance (>80%) to minimize voltage errors.

Voltage-Clamp Protocols

The following protocols are designed to assess the affinity of this compound for the different conformational states of the sodium channel.

cluster_workflow Experimental Workflow cluster_protocols Voltage-Clamp Protocols start Prepare Cells (HEK293-Nav1.7) solutions Prepare Internal/External Solutions start->solutions patch Achieve Whole-Cell Patch Configuration solutions->patch dialyze Dialyze Cell with Internal Solution (± Taplucainium) patch->dialyze protocols Apply Voltage-Clamp Protocols dialyze->protocols analysis Data Acquisition and Analysis protocols->analysis tonic Tonic Block (Resting State) phasic Phasic Block (Use-Dependent) inactivated Inactivated-State Block

Caption: Workflow for patch-clamp analysis of this compound.
  • Protocol 1: Tonic (Resting State) Block

    • Objective: To determine the affinity of the drug for the resting state of the channel.

    • Holding Potential: -120 mV (to ensure most channels are in the resting state).

    • Pulse Protocol: Apply a 20 ms test pulse to 0 mV every 30 seconds to minimize use-dependent effects.

    • Analysis: Compare the peak current amplitude before and after dialysis with different concentrations of this compound to calculate the percentage of inhibition and construct a dose-response curve.

  • Protocol 2: Phasic (Use-Dependent) Block

    • Objective: To assess the block that accumulates with repetitive channel activation.

    • Holding Potential: -90 mV or -70 mV (closer to physiological resting potential).

    • Pulse Protocol: Apply a train of 20 ms depolarizing pulses to 0 mV at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Analysis: Measure the peak current of each pulse in the train. Plot the normalized current amplitude against the pulse number to observe the development of use-dependent block. The rate and extent of block will be dependent on the drug concentration and stimulation frequency.

  • Protocol 3: Inactivated-State Block

    • Objective: To determine the affinity of the drug for the inactivated state of the channel.

    • Protocol: Use a two-pulse protocol.

      • Holding Potential: -120 mV.

      • Conditioning Pre-pulse: Apply a 500 ms pre-pulse to a range of potentials (from -120 mV to -40 mV) to induce varying degrees of steady-state inactivation.

      • Test Pulse: Immediately follow the pre-pulse with a 20 ms test pulse to 0 mV to measure the fraction of available channels.

    • Analysis: Plot the normalized peak current from the test pulse against the pre-pulse potential to generate a steady-state inactivation curve. Compare the voltage at which half the channels are inactivated (V½) in the presence and absence of this compound. A hyperpolarizing shift in the V½ indicates preferential binding to the inactivated state.

Data Analysis and Interpretation

For each protocol, the percentage of inhibition can be calculated using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100

Dose-response curves should be fitted with the Hill equation to determine the IC50 value for each channel state. The expected outcome is that the IC50 for the inactivated and use-dependent states will be significantly lower than for the resting state, confirming the state-dependent mechanism of action of this compound.

References

Application Notes and Protocols: In Vitro Assay for Testing Taplucainium Chloride on Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taplucainium Chloride (formerly NTX-1175) is a novel, small-molecule charged sodium channel blocker designed to selectively inhibit actively firing nociceptors.[1][2][3] Its unique mechanism of action involves entry into activated neurons through large-pore channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Purinergic P2X receptors.[1][2] Once inside the cell, this compound blocks voltage-gated sodium channels from the intracellular side, thereby silencing the pathological firing associated with conditions like chronic cough, itch, and pain.[1][2][4][5] Dorsal root ganglion (DRG) neurons are the primary sensory neurons that transmit nociceptive signals from the periphery to the central nervous system, making them a critical in vitro model for evaluating the efficacy and safety of novel analgesics like this compound.[6][7][8]

These application notes provide detailed protocols for establishing primary DRG neuron cultures and performing key in vitro assays to characterize the pharmacological effects of this compound. The assays described include patch-clamp electrophysiology to assess sodium channel blockade, calcium imaging to measure changes in neuronal excitability, and cytotoxicity assays to determine the compound's safety profile.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Electrophysiological Effects of this compound on DRG Neuron Sodium Currents

Concentration (µM)Peak Sodium Current (pA/pF)IC50 (µM)Hill Slope
Vehicle Control
0.1
1
10
100

Table 2: Effect of this compound on Action Potential Firing in DRG Neurons

Concentration (µM)Firing Frequency (Hz) at 2x RheobaseAction Potential Threshold (mV)Rheobase (pA)
Vehicle Control
0.1
1
10
100

Table 3: Calcium Imaging of DRG Neuron Response to Capsaicin with this compound

Concentration (µM)Baseline Fluorescence (F/F0)Peak Fluorescence after Capsaicin (F/F0)% Inhibition of Calcium Influx
Vehicle Control
0.1
1
10
100

Table 4: Cytotoxicity of this compound on DRG Neurons

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)LD50 (µM)
Vehicle Control100100
1
10
100
1000

Experimental Protocols

Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol describes the harvesting and culturing of DRG neurons from adult rats or mice.[9][10][11][12]

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type IA

  • Trypsin-EDTA (0.25%)

  • Neurobasal-A Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Nerve Growth Factor (NGF)

  • Cytosine arabinoside (Ara-C)

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Dissect the spinal column and isolate the dorsal root ganglia from the desired spinal levels (e.g., lumbar) into ice-cold HBSS.[12]

  • Transfer the DRGs to a digestion solution containing Collagenase Type IA (1 mg/mL) in DMEM/F12 and incubate for 30-60 minutes at 37°C.[11]

  • Gently wash the DRGs with HBSS and then incubate in 0.25% Trypsin-EDTA for 5-10 minutes at 37°C.[13]

  • Neutralize the trypsin with complete culture medium (Neurobasal-A, B-27, GlutaMAX, Penicillin-Streptomycin, and NGF).

  • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.[13]

  • Plate the dissociated neurons onto Poly-D-lysine and Laminin-coated culture plates or coverslips.[10][13]

  • After 24 hours, add Ara-C to the culture medium to inhibit the proliferation of non-neuronal cells.[11]

  • Maintain the cultures at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording voltage-gated sodium currents in cultured DRG neurons to determine the inhibitory effect of this compound.[14][15][16][17]

Materials:

  • Cultured DRG neurons (3-7 days in vitro)

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • This compound stock solution in appropriate vehicle

  • Perfusion system

Procedure:

  • Place the coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (nociceptor).

  • Hold the cell at -80 mV and apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

  • Record baseline sodium currents in the absence of the compound.

  • Perfuse the chamber with increasing concentrations of this compound and record the sodium currents at each concentration.

  • To assess use-dependent block, apply a train of depolarizing pulses.

  • Wash out the compound to check for reversibility of the block.

  • Analyze the data to determine the IC50 of this compound for sodium channel inhibition.

Protocol 3: Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to a neuronal activator (e.g., capsaicin) in the presence and absence of this compound.[18][19][20][21][22]

Materials:

  • Cultured DRG neurons on glass-bottom dishes

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Pluronic F-127

  • HBSS

  • Capsaicin stock solution

  • This compound stock solution

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Load the cultured DRG neurons with a calcium indicator (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire baseline fluorescence images.

  • Perfuse the cells with a solution containing this compound for a predetermined incubation period.

  • While continuing to record fluorescence, apply a stimulating agent such as capsaicin (to activate TRPV1 channels) or a high concentration of KCl (to induce depolarization).[18][19]

  • Record the change in fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence (F/F0) to quantify the inhibitory effect of this compound on calcium influx.

Protocol 4: Cytotoxicity Assay

This protocol assesses the viability of DRG neurons after exposure to this compound using a fluorescent live/dead assay.[18][23][24][25][26][27]

Materials:

  • Cultured DRG neurons in a 96-well plate

  • This compound stock solution

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Treat the cultured DRG neurons with various concentrations of this compound for 24 and 48 hours.

  • Include a vehicle control and a positive control for cell death (e.g., high concentration of a known neurotoxin).

  • After the incubation period, wash the cells with PBS.

  • Prepare the LIVE/DEAD assay solution according to the manufacturer's instructions and add it to each well.

  • Incubate for 30-45 minutes at room temperature, protected from light.

  • Measure the fluorescence of Calcein AM (live cells, green) and Ethidium homodimer-1 (dead cells, red) using a fluorescence plate reader or by imaging with a fluorescence microscope.[18][24]

  • Calculate the percentage of viable cells for each concentration of this compound.

Visualizations

Taplucainium_Chloride_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Activators Noxious Stimuli (e.g., Capsaicin, ATP) LargePoreChannel Large-Pore Channel (e.g., TRPV1, P2X) Activators->LargePoreChannel Opens Taplucainium This compound LargePoreChannel->Taplucainium Entry into cell SodiumChannel_closed Voltage-Gated Sodium Channel (Closed) SodiumChannel_open Voltage-Gated Sodium Channel (Open) SodiumChannel_closed->SodiumChannel_open Depolarization SodiumChannel_open->SodiumChannel_closed Repolarization Block Intracellular Blockade Taplucainium->Block Block->SodiumChannel_open Blocks from inside NoAP Inhibition of Action Potential Block->NoAP

Caption: Mechanism of action of this compound in DRG neurons.

DRG_Culture_Workflow Start Euthanize Rodent Dissection Isolate Dorsal Root Ganglia Start->Dissection Digestion1 Collagenase Digestion Dissection->Digestion1 Digestion2 Trypsin Digestion Digestion1->Digestion2 Dissociation Mechanical Trituration Digestion2->Dissociation Plating Plate on Coated Surface (Poly-D-lysine/Laminin) Dissociation->Plating Incubation Incubate at 37°C, 5% CO2 Plating->Incubation Treatment Add Anti-mitotic Agent (Ara-C) Incubation->Treatment Ready DRG Neurons Ready for Assay Treatment->Ready

Caption: Workflow for primary DRG neuron culture.

In_Vitro_Assay_Workflow cluster_assays In Vitro Assays DRG_Culture Cultured DRG Neurons PatchClamp Patch-Clamp Electrophysiology DRG_Culture->PatchClamp CalciumImaging Calcium Imaging DRG_Culture->CalciumImaging Cytotoxicity Cytotoxicity Assay DRG_Culture->Cytotoxicity SodiumCurrents Sodium Currents (IC50) PatchClamp->SodiumCurrents Measures CalciumInflux Calcium Influx (% Inhibition) CalciumImaging->CalciumInflux Measures CellViability Cell Viability (LD50) Cytotoxicity->CellViability Measures

References

Analytical methods for quantifying Taplucainium Chloride in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Bioanalysis of Taplucainium Chloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound (also known as NTX-1175 or NOC-100 chloride) is an investigational small molecule drug being developed for the treatment of refractory and unexplained chronic cough.[1][2] It functions as a charged sodium channel blocker.[3] Administered via inhalation, this compound is designed to selectively target and silence actively firing pulmonary nociceptors (sensory nerves) responsible for initiating the cough reflex.[2][3] Its mechanism involves entering these activated neurons through large-pore channels (such as P2X, TRPV, and TRPA) and then blocking the internal voltage-gated sodium channels that are essential for propagating the cough signal.[2]

The development of a robust and sensitive bioanalytical method is crucial for characterizing the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in preclinical and clinical studies. This document provides a detailed, exemplary protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely regarded as the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[4]

Disclaimer: As this compound is an investigational drug, there are no publicly available, validated analytical methods. The following protocols and data are presented as a representative example based on established principles of bioanalytical method development for small molecules and should be fully validated by the end-user.[5][6]

Proposed Analytical Method: LC-MS/MS

A method utilizing protein precipitation for sample cleanup, followed by reverse-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection, is proposed. This approach offers a balance of simplicity, speed, and the sensitivity required to quantify drug concentrations in biological matrices.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC H-class Plus)

  • Triple Quadrupole Mass Spectrometer (e.g., AB SCIEX 6500 QTRAP)

  • Analytical column (e.g., C18 reverse-phase, 50 x 2.1 mm, 1.7 µm)

  • Laboratory centrifuge

  • Precision pipettes and consumables

Experimental Protocols

Protocol 1: Human Plasma Sample Preparation via Protein Precipitation

This protocol describes the extraction of this compound from a plasma matrix. Protein precipitation is a fast and effective method for removing the majority of proteinaceous interferences from the sample.[4][5]

  • Sample Thawing: Allow frozen human plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature. Once thawed, vortex mix for 10-15 seconds to ensure homogeneity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (a structurally similar compound, ideally a stable isotope-labeled version of this compound) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (pre-chilled to ~4°C) to each tube. The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.

  • Mixing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully pipette 200 µL of the clear supernatant into a clean 96-well plate or HPLC vial, being careful not to disturb the protein pellet.

  • Evaporation (Optional): If higher concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Mix thoroughly.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

  • LC Method Setup:

    • Column: C18 reverse-phase, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: Linear ramp to 95% B

      • 2.5-3.0 min: Hold at 95% B

      • 3.0-3.1 min: Return to 5% B

      • 3.1-4.0 min: Equilibrate at 5% B

  • MS Method Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the Internal Standard must be determined by direct infusion and optimization.

    • Key Parameters (to be optimized):

      • IonSpray Voltage

      • Source Temperature

      • Gas 1 (Nebulizer) and Gas 2 (Heater) pressures

      • Declustering Potential (DP)

      • Collision Energy (CE)

  • Sequence Execution: Create a sequence including blank samples, calibration standards (from Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), QC samples (low, mid, high), and the unknown study samples.

  • Data Processing: Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data

The following table summarizes the typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method as per FDA and EMA guidelines.[7][8] These represent target values for the successful validation of the hypothetical method described above.

Table 1: Target Validation Parameters for this compound Bioanalysis

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Curve At least 6 non-zero standards. 75% of standards must be within ±15% of nominal value (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 5. Accuracy within ±20% and Precision ≤20%.
Intra-day Accuracy Mean concentration within ±15% of nominal value for QCs (±20% at LLOQ).
Inter-day Accuracy Mean concentration within ±15% of nominal value for QCs (±20% at LLOQ).
Intra-day Precision (%CV) ≤15% for QCs (≤20% at LLOQ).
Inter-day Precision (%CV) ≤15% for QCs (≤20% at LLOQ).
Recovery Should be consistent, precise, and reproducible.
Matrix Effect Coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Signaling Pathway of this compound

Taplucainium_Mechanism cluster_stimuli Tussive Stimuli cluster_neuron Pulmonary Nociceptor Stimuli Cough Stimuli (e.g., Irritants, ATP) LargePore Large-Pore Channels (TRPV1, TRPA1, P2X) AP Action Potential Propagation LargePore->AP Cation Influx (Depolarization) Taplucainium_ext Taplucainium (Extracellular) Taplucainium_int Taplucainium (Intracellular) Taplucainium_ext->Taplucainium_int Enters via open channels Nav Voltage-Gated Sodium Channel (Nav) Taplucainium_int->Nav Blocks Nav->AP Mediates Vagus Vagus Nerve AP->Vagus Brain Brainstem (Cough Center) Vagus->Brain Cough Cough Reflex Brain->Cough

Mechanism of this compound in inhibiting the cough reflex pathway.
Bioanalytical Experimental Workflow

Bioanalytical_Workflow A 1. Sample Collection (e.g., Human Plasma) B 2. Sample Preparation (Protein Precipitation) A->B C 3. LC Separation (Reverse-Phase Chromatography) B->C D 4. MS/MS Detection (Triple Quadrupole) C->D E 5. Data Acquisition (Peak Area Ratio) D->E F 6. Data Analysis (Quantification vs. Cal Curve) E->F G 7. Report Generation (Pharmacokinetic Data) F->G

A general workflow for the quantification of a drug in biological samples.

References

Troubleshooting & Optimization

Taplucainium Chloride In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Taplucainium Chloride for in vivo studies. The information is structured to address common challenges and questions encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as NOC-110 or NTX-1175) is a novel, charged small molecule sodium channel blocker, referred to as a "nocion".[1][2][3] Its primary mechanism is to selectively silence actively firing or inflamed nociceptors (sensory neurons) that are responsible for pathological cough.[1][4][5] Unlike therapies that target specific large pore channels (e.g., P2X3, TRPV1), Taplucainium works downstream.[1][2][3] Following administration by inhalation, it gains access to pulmonary nociceptors through any open large pore channel (including P2X, TRPV, and TRPA channels) and proceeds to inhibit the sodium channels responsible for initiating the action potential that triggers a cough response.[2][4][5] This broader mechanism is intended to provide a fast-acting and long-lasting antitussive effect with minimal systemic exposure or local off-target effects.[4][5]

Q2: What is the clinical formulation and route of administration for this compound?

A2: In clinical trials, this compound is formulated as a dry powder for inhalation (designated NOC-110).[5][6][7] It is administered to patients using a dry powder inhaler device.[6][7] For preclinical in vivo studies, this route can be adapted for animal models using methods such as nebulization or direct intratracheal instillation to ensure delivery to the pulmonary system.

Q3: What dose levels are being investigated in clinical trials?

A3: A Phase 2b randomized, double-blind, placebo-controlled study (known as the ASPIRE trial) is assessing the efficacy, safety, and tolerability of Taplucainium Inhalation Powder in adults.[4][5] The trial is evaluating three different once-daily dose levels against a placebo.[7][8][9]

Clinical Trial PhaseDose Levels Being TestedPopulation
Phase 2b (ASPIRE)1 mg, 3 mg, and 6 mgAdults with refractory or unexplained chronic cough[7]

Q4: What is a recommended starting point for a dose-range finding study in a preclinical model?

A4: While optimal preclinical doses must be determined empirically, a logical starting point can be extrapolated from available data. Given the clinical doses, a typical approach for a rodent model (e.g., guinea pig) would involve starting with a dose that is a fraction of the lowest human equivalent dose (HED) and escalating from there. The goal is to establish a dose-response curve for both efficacy and potential toxicity. A suggested starting range for a nebulized solution might be 0.01 to 1.0 mg/kg.

Hypothetical Preclinical Dose-Response Data (Guinea Pig Cough Model)
Dose (mg/kg, via nebulization) Cough Inhibition (%) vs. Vehicle
0.0 (Vehicle)0%
0.0325%
0.155%
0.385%
1.088%

Troubleshooting Guide

Q5: I am not observing the expected antitussive effect in my animal model. What are the potential causes?

A5: A lack of efficacy can stem from several factors related to drug delivery, dosage, or the experimental model itself. Follow these troubleshooting steps:

  • Verify Drug Delivery System:

    • Nebulizer: Ensure the nebulizer is functioning correctly and generating an aerosol with the appropriate particle size for deep lung deposition (typically 1-5 µm). Calibrate the device to confirm the delivered dose.

    • Intratracheal Instillation: If using this method, confirm the accuracy of the placement and volume of the instilled liquid.

  • Check Formulation: Confirm the stability and solubility of this compound in your vehicle. Precipitates or degradation can lead to a lower effective dose being delivered.

  • Review Dosing Regimen: The dose may be too low. Refer to your dose-response data or conduct a dose-escalation study to ensure you are in the therapeutic range. Also, consider the timing of drug administration relative to the cough challenge.

  • Evaluate the Animal Model: Ensure the cough stimulus (e.g., citric acid, capsaicin) is potent enough to elicit a consistent response in your vehicle control group. The underlying mechanism of cough in your model should be relevant to the mechanism of this compound.

Q6: I am observing signs of respiratory irritation or distress in my animals post-administration. What should I do?

A6: Mild, transient irritation can sometimes be an on-target effect of inhaled therapies.[8] However, it is crucial to distinguish this from significant toxicity.

  • Dose-Dependence: Determine if the observed irritation is dose-dependent. If it occurs only at the highest doses, you may be approaching the maximum tolerated dose (MTD). Consider reducing the dose.

  • Vehicle Control: Administer the vehicle alone to determine if the irritation is caused by the formulation itself (e.g., pH, osmolarity).

  • Clinical Observations: Carefully document all clinical signs (e.g., changes in breathing rate, posture, activity). If signs are severe or prolonged, the dose is likely too high.

  • Histopathology: If the study design permits, conduct a histopathological examination of the respiratory tract to assess for any tissue damage.

Experimental Protocols

Protocol 1: Preparation of this compound for Inhalation Delivery in Guinea Pigs

  • Objective: To prepare a solution of this compound suitable for administration via a nebulizer.

  • Materials: this compound powder, Sterile Saline (0.9% NaCl), pH meter, sterile filters (0.22 µm), low-retention vials.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a calculated volume of sterile saline to achieve the desired stock concentration. Gentle vortexing may be required.

    • Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (e.g., 7.0-7.4) using dilute HCl or NaOH.

    • Sterile-filter the final solution through a 0.22 µm filter into a sterile, low-retention vial.

    • Prepare fresh daily. Store protected from light at 2-8°C for no more than 24 hours before use.

Protocol 2: In Vivo Cough Inhibition Assay (Citric Acid Challenge in Guinea Pigs)

  • Objective: To assess the antitussive efficacy of this compound.

  • Procedure:

    • Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs (300-350g) to the whole-body plethysmography chambers for at least 15 minutes for 2-3 days prior to the study.

    • Baseline Cough: On the study day, place animals in the chambers and expose them to a nebulized 0.4 M citric acid solution for 5 minutes to establish a baseline cough response.

    • Dosing: Administer this compound solution (from Protocol 1) or vehicle via nebulization for a fixed period (e.g., 10 minutes).

    • Challenge: At a predetermined time post-dosing (e.g., 60 minutes), re-challenge the animals with the nebulized citric acid solution for 5 minutes.

    • Data Collection: Record the number of coughs during the challenge period using a validated cough detection system.

    • Analysis: Express the data as a percentage inhibition of the cough response compared to the vehicle-treated control group.

Visualizations

Taplucainium_MoA cluster_0 Nociceptor Terminal (Lung) Stimuli Cough Stimuli (e.g., Citric Acid, Capsaicin) LPC Large Pore Channels (P2X, TRPV1, TRPA1) Stimuli->LPC Activate Na_Channel Voltage-Gated Sodium Channels (Nav) LPC->Na_Channel Influx of Cations Depolarization Depolarization Na_Channel->Depolarization AP Action Potential (Signal to Brain) Depolarization->AP Cough Cough Reflex AP->Cough Taplucainium This compound (Inhaled) Taplucainium->Na_Channel BLOCKS

Caption: Mechanism of action of this compound in pulmonary nociceptors.

Experimental_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy & PK/PD cluster_2 Phase 3: Optimization arrowhead arrowhead DRF Dose Range-Finding Study (Single ascending dose) MTD Determine MTD & Preliminary Efficacy Signal DRF->MTD Efficacy Multi-Dose Efficacy Study (e.g., Guinea Pig Cough Model) MTD->Efficacy Inform Dose Selection PKPD Pharmacokinetic / Pharmacodynamic (PK/PD) Study Efficacy->PKPD Correlate Analysis Analyze Dose-Response, Exposure-Efficacy Relationship PKPD->Analysis OptimalDose Select Optimal Dose(s) for Further Development Analysis->OptimalDose

Caption: Workflow for in vivo dose optimization of this compound.

Troubleshooting_Guide cluster_success Success outcome outcome action action delivery Drug Delivery System Verified? action->delivery Calibrate/Check Nebulizer & Formulation start Lack of Efficacy Observed? start->outcome No start->delivery Yes delivery->action No dose Dose in Therapeutic Range? delivery->dose Yes model Animal Model Validated? dose->model Yes action_dose Perform Dose- Escalation Study dose->action_dose No outcome_model Re-evaluate cough stimulus & model relevance model->outcome_model No outcome_final Consider complex biological factors (e.g., metabolism) model->outcome_final Yes action_dose->dose success_node Proceed with current protocol

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

References

Troubleshooting Inconsistent Results in Taplucainium Chloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in-vitro and ex-vivo experiments with Taplucainium Chloride. Our aim is to help you achieve consistent and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel charged sodium channel blocker.[1][2][3] It is designed to selectively target and silence actively firing nociceptors, which are sensory neurons that detect painful or irritating stimuli.[1][2][3][4] Unlike some other therapies that target specific large-pore channels, this compound is thought to enter pulmonary nociceptors through various open large-pore channels such as P2X, TRPV, and TRPA.[1][4] Once inside the neuron, it blocks voltage-gated sodium channels, thereby inhibiting the initiation and propagation of the nerve signals that lead to a cough response.[1][3][4]

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

A2: Inconsistent results can arise from several factors. Key areas to investigate include:

  • Compound Stability and Handling: this compound is formulated as a dry powder for inhalation in clinical settings.[1][3] Ensuring its proper dissolution and stability in your experimental buffers is critical.

  • Cell Culture Conditions: The expression levels of the target sodium channels and the large-pore channels (P2X, TRPV, TRPA) that facilitate this compound's entry can vary with cell passage number, density, and overall health.

  • Experimental Technique Variability: Electrophysiology techniques like patch-clamping are highly sensitive and require consistent execution.[5][6][7]

  • Buffer Composition: The ionic composition of your extracellular and intracellular solutions can significantly impact sodium channel function and the activity of this compound.

Q3: How should I prepare and store this compound for in-vitro experiments?

A3: While specific preclinical handling instructions are not publicly available, for investigational compounds like this compound, it is recommended to start by dissolving the powder in a small amount of a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be diluted to the final working concentration in your experimental buffer immediately before use. It is crucial to determine the solubility and stability of this compound in your specific experimental solutions.

Troubleshooting Guides

Issue 1: High Variability in Patch-Clamp Electrophysiology Recordings

Patch-clamp electrophysiology is a key technique for studying ion channel blockers like this compound. High variability in your recordings can obscure the true effect of the compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Gigaseal Formation Ensure pipette tips are clean and polished.[6] Use high-quality borosilicate glass for pipettes. Apply gentle and consistent suction.[7] The health of the cells is crucial; ensure they are not over-passaged.[7][8]
High Electrical Noise Check the grounding of your setup.[6] Ensure the Faraday cage is properly sealed.[6] Use fresh, filtered internal and external solutions to remove particulates.[5][6]
Inconsistent Compound Application Ensure your perfusion system provides a consistent and rapid exchange of solutions. Calibrate the flow rate to ensure the entire cell is exposed to the compound.
"Run-down" of Sodium Current Allow the cell to stabilize after achieving whole-cell configuration before applying this compound. Monitor the baseline sodium current for stability before drug application.
Issue 2: Low or No Effect of this compound in Cellular Assays

If you observe a minimal or absent response to this compound in your cellular assays, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Low Expression of Target Channels Verify the expression of the target voltage-gated sodium channels (e.g., Nav1.7, Nav1.8) and the requisite large-pore channels (P2X, TRPV, TRPA) in your cell line using techniques like qPCR or Western blotting.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Buffer Composition Ensure the pH and osmolarity of your experimental buffers are within the optimal range for your cells.[8][9] Verify the ionic concentrations, as they can affect channel gating and drug binding.
Cell Health Use cells at a consistent and optimal confluency. Visually inspect cells for signs of stress or death before starting the experiment.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol outlines the methodology for assessing the effect of this compound on voltage-gated sodium channels in a dorsal root ganglion (DRG) neuron culture model.

Methodology

  • Cell Preparation: Isolate DRG neurons from a suitable animal model and culture them on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Electrophysiology:

    • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit sodium currents by depolarizing the membrane to 0 mV for 50 ms.

  • Drug Application:

    • Establish a stable baseline recording of the sodium current for at least 3 minutes.

    • Perfuse the cells with the external solution containing the desired concentration of this compound for 5 minutes.

    • Wash out the compound with the external solution for 10 minutes.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before, during, and after drug application.

    • Calculate the percentage of current inhibition.

Visualizations

Signaling Pathway of this compound

Taplucainium_Chloride_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Taplucainium_Cl This compound Large_Pore_Channel Large-Pore Channels (P2X, TRPV, TRPA) Taplucainium_Cl->Large_Pore_Channel Enters cell via Na_Channel Voltage-Gated Sodium Channel Taplucainium_Cl->Na_Channel Intracellular Blockade Block Blockade Nociceptor_Activation Nociceptor Firing Na_Channel->Nociceptor_Activation Na+ influx leads to Cough_Signal Cough Signal Propagation Nociceptor_Activation->Cough_Signal Initiates Block->Nociceptor_Activation Prevents

Caption: Mechanism of action of this compound.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture DRG Neurons Giga_Seal Form Gigaseal Cell_Culture->Giga_Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Giga_Seal Pipette_Pull Pull & Polish Pipettes Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Na+ Current Whole_Cell->Baseline Drug_App Apply this compound Baseline->Drug_App Washout Washout Drug_App->Washout Measure_Peak Measure Peak Current Washout->Measure_Peak Calculate_Inhibition Calculate % Inhibition Measure_Peak->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response

Caption: Workflow for whole-cell patch-clamp experiments.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Inconsistent Results Check_Compound Verify Compound Handling & Preparation Start->Check_Compound Is_Compound_OK Compound Stable? Check_Compound->Is_Compound_OK Check_Cells Assess Cell Health & Target Expression Are_Cells_OK Cells Healthy? Check_Cells->Are_Cells_OK Check_Technique Review Experimental Technique Is_Technique_OK Technique Consistent? Check_Technique->Is_Technique_OK Check_Solutions Validate Buffer Composition Are_Solutions_OK Solutions Correct? Check_Solutions->Are_Solutions_OK Is_Compound_OK->Check_Cells Yes Result_Not_OK Further Investigation Needed Is_Compound_OK->Result_Not_OK No Are_Cells_OK->Check_Technique Yes Are_Cells_OK->Result_Not_OK No Is_Technique_OK->Check_Solutions Yes Is_Technique_OK->Result_Not_OK No Result_OK Results Consistent Are_Solutions_OK->Result_OK Yes Are_Solutions_OK->Result_Not_OK No

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Navigating Off-Target Effects of Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to understand, identify, and mitigate the off-target effects of sodium channel blockers in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with sodium channel blockers?

A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. With sodium channel blockers, which are designed to modulate voltage-gated sodium channels (NaV), these effects are a significant concern because of the structural similarities across different ion channel families.[1] Many NaV blockers lack complete specificity and can interact with other channels, such as potassium (KV), calcium (CaV), and other receptors, leading to unintended physiological responses.[2][3] These off-target activities can produce misleading experimental data, confound results, and in a clinical context, lead to serious side effects like cardiac arrhythmias or central nervous system toxicity.[3][4] For instance, blockade of the hERG potassium channel is a common off-target effect that can prolong the QT interval of the ECG, posing a risk of lethal arrhythmias.[2]

Q2: My experiment shows unexpected toxicity after applying a NaV blocker. What are the likely off-target culprits?

A2: Unexpected toxicity is a common sign of off-target activity. The most critical off-target to consider is the hERG (KV11.1) potassium channel, as its blockade can induce cardiotoxicity.[2] Other common off-targets for NaV blockers include:

  • Other Voltage-Gated Ion Channels: L-type calcium channels (CaV1.2) and other potassium channels (e.g., KCNQ family).

  • Ligand-Gated Ion Channels: Nicotinic acetylcholine receptors (nAChRs) and GABA-A receptors.

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, muscarinic, and dopaminergic receptors.

  • Enzymes and Transporters: Various kinases and transporters can also be affected.

The specific profile depends heavily on the chemical structure of the blocker. For example, many tricyclic antidepressants exhibit potent sodium channel blocking properties but also interact with a wide array of GPCRs.[5]

Q3: How can I experimentally distinguish between on-target (NaV) and off-target effects?

A3: Differentiating between on-target and off-target effects requires a multi-pronged approach:

  • Use of Controls: Employ a structurally distinct NaV blocker that is known to have a different off-target profile. If both compounds produce the same effect, it is more likely to be on-target.

  • Varying Concentrations: On-target effects should occur at concentrations consistent with the drug's known potency (e.g., IC50) for the target sodium channel. Off-target effects typically appear at higher concentrations.

  • Selective Antagonists: If you suspect a specific off-target (e.g., a beta-adrenergic receptor), use a selective antagonist for that target to see if the unexpected effect is blocked.

  • Cell Lines with and without the Target: If possible, use cell lines that do not express the primary NaV channel target but do express potential off-targets. Observing an effect in these cells is a strong indicator of off-target activity.

  • Transgenic Models: Genetically modified animals (e.g., knockout models) can be invaluable for confirming that a compound's activity is a direct result of modulating the intended channel.[6]

Troubleshooting Guide

Problem: The observed physiological effect does not match the expected outcome of sodium channel blockade.

  • Possible Cause 1: Off-target pharmacology. The compound may be interacting with another receptor or ion channel that either opposes or synergizes with the effect of NaV block, leading to a confusing phenotype.

    • Troubleshooting Step: Perform a broad secondary pharmacology screen (off-target panel) to identify potential unintended targets. Start with a panel that includes common liabilities like hERG, other cardiac ion channels, and major GPCR families.

  • Possible Cause 2: State-dependent blockade. The experimental conditions (e.g., cell membrane potential, stimulation frequency) may favor a channel state (resting, open, or inactivated) to which your blocker has low affinity.[3] Many NaV blockers exhibit "use-dependence," where their blocking effect increases with more frequent channel stimulation.[2][7]

    • Troubleshooting Step: Modify your electrophysiology protocol. Vary the holding potential and the frequency of depolarization to assess the state- and use-dependency of the block. This can help confirm engagement with the intended NaV channel.

Problem: My results are inconsistent across different experimental assays (e.g., fluorescence vs. electrophysiology).

  • Possible Cause 1: Assay-specific artifacts. Fluorescence-based assays, while high-throughput, can be prone to artifacts.[8] For instance, membrane potential dyes can be affected by compounds that alter membrane properties directly, while ion flux indicators can be influenced by off-target effects on cellular ion homeostasis.

    • Troubleshooting Step: Validate all hits from high-throughput screens (HTS) using a gold-standard functional assay, such as manual or automated patch-clamp electrophysiology.[9] This provides direct measurement of ion channel currents and is less susceptible to interference.

  • Possible Cause 2: Different sensitivities. The two assays may have different sensitivities for detecting the on-target versus an off-target effect. A fluorescence assay might pick up a potent off-target effect that masks the intended on-target activity, which is only revealed by the precision of electrophysiology.

    • Troubleshooting Step: Generate full concentration-response curves in both assays. A significant difference in potency (IC50) or efficacy between the assays suggests that they are not measuring the same pharmacological event.

Data Presentation: Off-Target Profile of Common NaV Blockers

The following table summarizes the inhibitory activity (IC50, Ki, or % inhibition) of several well-known sodium channel blockers against common off-target ion channels. This data highlights the varied selectivity profiles of these agents.

CompoundPrimary Target(s)Off-Target: hERG (K V 11.1)Off-Target: L-type (Ca V 1.2)Off-Target: K V LQT1/minKOff-Target: K V 1.5
Flecainide Na V 1.5~1.2 µM>30 µM>30 µM~13 µM
Lidocaine All Na V Subtypes>100 µM (Low Affinity)~119 µM>100 µM>100 µM
Quinidine Na V 1.5~0.7 µM~15 µM~5 µM~12 µM
Carbamazepine Na V 1.1, 1.2, 1.3, 1.7>10 µM (Low Affinity)>10 µM>10 µM>10 µM
Mexiletine Na V 1.5, 1.7, 1.8>30 µM (Low Affinity)>30 µM>30 µM>30 µM

Disclaimer: The values presented are approximations compiled from various sources and should be used for comparative purposes only. Actual values can vary based on experimental conditions.

Visualizations and Workflows

Diagram 1: Troubleshooting Workflow for Unexpected Results

This diagram outlines a logical sequence of steps for a researcher to follow when an experiment with a sodium channel blocker yields unexpected results.

G start Unexpected Experimental Result Observed check_literature Review Literature for Known Off-Targets start->check_literature phenotype_match Does Literature Explain Phenotype? check_literature->phenotype_match on_target_hypothesis Hypothesize On-Target Mechanism (e.g., State-Dependence) phenotype_match->on_target_hypothesis Yes off_target_hypothesis Hypothesize Off-Target Involvement phenotype_match->off_target_hypothesis No modify_protocol Modify Protocol (e.g., Change Stimulation Frequency) on_target_hypothesis->modify_protocol validate_on_target Validate On-Target Effect modify_protocol->validate_on_target broad_screen Perform Broad Off-Target Screen (e.g., CEREP Panel) off_target_hypothesis->broad_screen validate_off_target Validate Hits with Secondary Assay (e.g., Patch-Clamp) broad_screen->validate_off_target confirm_off_target Confirmed Off-Target Effect validate_off_target->confirm_off_target G cluster_0 Phase 1: Primary & Secondary Screening cluster_1 Phase 2: Electrophysiological Validation cluster_2 Phase 3: In Vivo / Ex Vivo Confirmation hts Primary HTS Assay (e.g., Fluorescence-Based) counter_screen Counter-Screening Panel (Key Off-Targets like hERG, CaV1.2) hts->counter_screen Active Compounds apc Automated Patch-Clamp (APC) for On-Target Potency (IC50) counter_screen->apc Selective Hits manual_patch Manual Patch-Clamp for Mechanism of Action (State-Dependence) apc->manual_patch Confirmed Hits tissue_prep Ex Vivo Tissue Assays (e.g., Langendorff Heart) manual_patch->tissue_prep Candidate Compound in_vivo In Vivo Models (e.g., ECG in Rodents) tissue_prep->in_vivo end Selectivity Profile Established in_vivo->end start Novel Compound Library start->hts

References

Overcoming solubility issues with Taplucainium Chloride for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Taplucainium Chloride for in vitro assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Problem 1: Precipitate forms when diluting the DMSO stock solution in aqueous buffer or cell culture medium.

  • Possible Cause 1: Exceeded Aqueous Solubility Limit. While this compound is a quaternary ammonium compound, which generally suggests good water solubility, the final concentration in your aqueous solution may be too high.[1][2] The presence of salts and other components in your buffer or medium can also affect solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your assay.

    • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Be sure to include a vehicle control with the same final DMSO concentration.[3]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.

    • Pre-warm the Aqueous Solution: Gently warming your buffer or medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Problem 2: Inconsistent or non-reproducible assay results.

  • Possible Cause 1: Incomplete Solubilization. If the compound is not fully dissolved, the actual concentration in your assay will be lower than the nominal concentration and may vary between wells.

  • Troubleshooting Steps:

    • Visual Inspection: After preparing your final working solution, visually inspect it for any precipitate or cloudiness. Centrifuge a small aliquot to see if a pellet forms.

    • Optimize Stock Solution Preparation: Ensure your DMSO stock solution is fully dissolved. Gentle warming (up to 37°C) and vortexing can aid in dissolution. A commercial supplier provides this compound in a 10 mM DMSO stock solution, suggesting this is a viable starting point.[4]

    • Solvent-Vehicle Control: Always include a vehicle control (the same concentration of DMSO or other solvent in your final assay volume) to account for any effects of the solvent on the cells or assay components.

Problem 3: Observed cytotoxicity at expected non-toxic concentrations.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations.

  • Troubleshooting Steps:

    • Determine Solvent Tolerance: Before conducting your main experiment, perform a dose-response curve with your solvent of choice on your specific cell line to determine the maximum non-toxic concentration.

    • Minimize Final Solvent Concentration: Aim to keep the final solvent concentration in your assay below the determined toxic level, typically ≤0.5% for DMSO in many cell lines.

    • Consider Alternative Solvents: If DMSO toxicity is a concern, consider alternative solvents. However, the solubility of this compound in these alternatives would need to be empirically determined.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A commercial supplier offers this compound as a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).[4] This is a good starting point for preparing your own stock solutions. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q2: I thought quaternary ammonium compounds were water-soluble. Why is a DMSO stock recommended?

While quaternary ammonium compounds often exhibit high water solubility, there are several reasons why using a non-aqueous stock solution like DMSO is common practice for in vitro assays:[1][2]

  • High Concentration: Stock solutions are prepared at a much higher concentration than the final working concentration. The solubility limit in water might be exceeded at these high concentrations.

  • Stability: Some compounds may be more stable for long-term storage when dissolved in an anhydrous solvent like DMSO.

  • Standardization: Using a common solvent like DMSO allows for easier standardization of protocols across different experiments and labs.

Q3: How can I determine the solubility of this compound in different solvents?

A general protocol for determining solubility is as follows:

  • Add a small, known amount of this compound powder to a vial.

  • Add a small, measured volume of the solvent to be tested.

  • Vortex and/or sonicate the mixture.

  • Visually inspect for undissolved particles.

  • If the compound is fully dissolved, add more powder and repeat until it no longer dissolves. This will give you an approximate saturation solubility.

  • For a more quantitative measure, you can create a saturated solution, centrifuge to pellet the undissolved solid, and then measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Q4: What is the mechanism of action of this compound?

This compound is a charged sodium channel blocker.[5] It is thought to enter activated pulmonary nociceptors (sensory neurons) through open large-pore channels such as P2X, TRPV, TRPA, and TRPM channels. Once inside the cell, it blocks the voltage-gated sodium channels, which are responsible for initiating the nerve impulse that leads to the cough reflex.

Data Presentation

Table 1: Properties of Common Solvents for In Vitro Assays

SolventPolarityMiscibility with WaterCommon Stock ConcentrationTypical Final Concentration in AssayPotential Issues
Water/PBS PolarMiscibleVariableN/APotential for low solubility of hydrophobic compounds, pH-dependent solubility.
DMSO Polar AproticMiscible1-100 mM≤ 0.5%Cytotoxicity at >1%, can affect cell differentiation, may interfere with some assays.
Ethanol Polar ProticMiscible1-50 mM≤ 1%Cytotoxicity, can affect enzyme activity.
Methanol Polar ProticMiscible1-50 mM≤ 1%Can inhibit some enzymes like aldehyde oxidase and xanthine oxidase.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Analytical balance

  • Procedure:

    • Determine the molecular weight of this compound from the manufacturer's specification sheet.

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 0.01 mol/L * Volume (L) * Molecular Weight ( g/mol )).

    • Weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start with this compound Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock in Aqueous Buffer/Medium to Final Concentration prep_stock->dilute observe Observe for Precipitation dilute->observe no_ppt No Precipitate: Proceed with Assay observe->no_ppt No ppt Precipitate Observed observe->ppt Yes troubleshoot Troubleshoot: - Lower Final Concentration - Increase Final DMSO % - Pre-warm Buffer - Serial Dilution ppt->troubleshoot re_observe Re-Observe for Precipitation troubleshoot->re_observe success Solubilization Successful re_observe->success No fail Consider Alternative Solvent System re_observe->fail Yes

Caption: Workflow for troubleshooting this compound solubility.

G cluster_1 This compound Signaling Pathway stimuli Cough Stimuli (e.g., ATP, Bradykinin) large_pore Large Pore Channels (P2X, TRPV, TRPA, TRPM) stimuli->large_pore Activates taplucainium_int This compound (Intracellular) large_pore->taplucainium_int Allows Entry taplucainium_ext This compound (Extracellular) taplucainium_ext->large_pore nociceptor Pulmonary Nociceptor Membrane na_channel Voltage-Gated Sodium Channels taplucainium_int->na_channel block Block taplucainium_int->block na_channel->block no_ap No Action Potential Generation block->no_ap no_cough Inhibition of Cough Reflex no_ap->no_cough

Caption: Mechanism of action of this compound.

References

Technical Support Center: Best Practices for Patch-Clamp Recordings with Charged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices and troubleshooting for patch-clamp recordings involving charged compounds. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using charged compounds in patch-clamp recordings?

When introducing charged compounds, particularly in the internal pipette solution, two main challenges arise that can significantly impact the accuracy of your recordings:

  • Liquid Junction Potential (LJP): A voltage offset is generated at the interface between the pipette solution and the external bath solution due to differing ion concentrations and mobilities. This can introduce a significant error in the measurement of the membrane potential.[1][2]

  • Series Resistance (Rs) Errors: The charged compound can alter the resistance of the pipette solution, affecting the total series resistance. If not properly compensated, this can lead to voltage-clamp errors and filtering of rapid signals.[3][4]

  • Seal Instability: The presence of certain ions or charged molecules can sometimes interfere with the formation and stability of the giga-ohm seal between the pipette tip and the cell membrane.[5]

  • Direct Channel Modulation: Some components of internal solutions, like fluoride ions, can directly modulate the activity of protein kinases and ion channels, which can be mistaken for an effect of the compound under study.[6]

Q2: What is Liquid Junction Potential (LJP) and why is it critical to correct for it?

The LJP is a voltage potential that arises at the boundary of two different electrolyte solutions, such as the internal solution in your patch pipette and the external bath solution.[1][2] This potential is created by the unequal diffusion rates of ions across the junction. For instance, smaller ions like K+ and Cl- have higher mobilities than larger organic ions often used in internal solutions (e.g., gluconate, aspartate).[7]

Failure to correct for the LJP will result in a systematic error in all your voltage measurements. In voltage-clamp experiments, the command potentials will be inaccurate, leading to shifts in the current-voltage (I-V) relationship. In current-clamp recordings, the measured resting membrane potential and action potential characteristics will be incorrect. The magnitude of the LJP can range from a few millivolts to over 15 mV, a significant error in electrophysiological measurements.[2][8]

Q3: How does Series Resistance (Rs) affect my recordings with charged compounds?

Series resistance (Rs) is the total electrical resistance between the recording electrode in the pipette and the inside of the cell. It is primarily composed of the resistance of the pipette itself and the access resistance to the cell interior after going whole-cell.[3] When a current (Im) flows across the cell membrane, it also flows through the series resistance, creating a voltage drop (Verror = Im * Rs). This introduces two main types of errors:

  • Steady-state voltage error: The actual membrane potential (Vm) will differ from the command potential (Vcmd) set by the amplifier (Vm = Vcmd - Im * Rs). This error is more pronounced for larger currents.[9][10][11]

  • Temporal filtering: The series resistance, in conjunction with the cell capacitance, acts as a low-pass filter, slowing down the response to rapid voltage changes. This can distort the kinetics of fast-activating and inactivating currents.[4]

Charged compounds in the pipette solution can alter its conductivity, thereby changing the initial Rs. It is crucial to monitor Rs throughout the experiment, as changes of more than 20% can compromise the data.[3]

Troubleshooting Guides

Problem: I'm having trouble forming a stable giga-ohm seal.
  • Possible Cause: The ionic composition of your external or internal solution is not optimal for seal formation.

    • Solution: Ensure your external solution contains divalent cations like Ca2+ and Mg2+, as they are known to facilitate seal formation by screening negative surface charges on the membrane and pipette glass.[5] If your experimental design allows, a standard extracellular solution is recommended for achieving the seal before perfusing with your test solution.

  • Possible Cause: The charged compound in your internal solution is interfering with the seal.

    • Solution: If possible, try to achieve a giga-ohm seal in the cell-attached configuration with a standard internal solution before establishing the whole-cell configuration which introduces the charged compound.

  • Possible Cause: Poor cell health or preparation quality.

    • Solution: Always ensure your cells are healthy and the preparation is clean. Unhealthy cells will not form good seals. Check the osmolarity and pH of your solutions.[12][13]

  • Possible Cause: Dirty pipette or solutions.

    • Solution: Filter all solutions on the day of the experiment. Ensure your pipette glass is clean and stored in a dust-free environment.[12]

Problem: My whole-cell recording is unstable and the baseline is drifting.
  • Possible Cause: The charged compound in the pipette is causing a change in the cell's health or resting potential over time.

    • Solution: Monitor the holding current and input resistance. A significant change may indicate that the compound has cytotoxic effects or is modulating a leak conductance. If the instability is specific to negative holding potentials with a Cs-based internal solution, it might be due to a large leak current. In such cases, holding at a more depolarized potential when not recording can sometimes help.[14]

  • Possible Cause: The junction potential is unstable.

    • Solution: Ensure your reference electrode is properly chlorided and stable. If you are changing the bath solution, use a salt bridge (e.g., 3M KCl) to minimize shifts in the reference potential.[15]

  • Possible Cause: The osmolarity of the internal solution is too high or too low compared to the external solution.

    • Solution: Measure the osmolarity of both your internal and external solutions and adjust them to be within a physiologically acceptable range (typically, the internal solution should be slightly hypo-osmotic or iso-osmotic to the external solution).[16]

Problem: The kinetics of my recorded currents seem too slow.
  • Possible Cause: Inadequate series resistance (Rs) compensation.

    • Solution: A high uncompensated Rs will filter your data, slowing down the kinetics of fast currents.[4] It is crucial to compensate for Rs, typically to about 70-80% of its measured value. Be careful not to overcompensate, as this can lead to oscillations in the amplifier.[17]

  • Possible Cause: The charged compound is directly affecting the channel gating kinetics.

    • Solution: This is a potential physiological effect of your compound. To distinguish this from an artifact, ensure your Rs compensation is optimal and stable. You can also try using a lower concentration of the compound to see if the effect on kinetics is dose-dependent.

Experimental Protocols

Protocol 1: Experimental Measurement of Liquid Junction Potential (LJP)

This protocol allows for the direct measurement of the LJP between your pipette and bath solutions.

Materials:

  • Patch-clamp amplifier and headstage

  • Reference electrode (Ag/AgCl pellet) and a 3M KCl salt bridge

  • Pipettes with a broken tip (for the salt bridge) and regular recording pipettes

  • Your internal and external solutions

Procedure:

  • Prepare a 3M KCl reference electrode by inserting a chlorided silver wire into a pipette filled with 3M KCl. This will serve as a stable reference.[1]

  • Fill a recording pipette with your internal solution and place it in a bath containing the same internal solution.

  • Place the 3M KCl reference electrode in the bath.

  • Switch your amplifier to current-clamp mode (I=0).

  • Zero the amplifier output using the pipette offset control. The reading should be 0 mV.[1]

  • Carefully replace the solution in the bath with your external (bath) solution without disturbing the electrodes.

  • The new voltage reading on your amplifier is the LJP. By convention, the LJP is expressed as the potential of the bath relative to the pipette, so you may need to invert the sign of the measured value depending on your amplifier's convention.[2]

  • This measured LJP value should then be subtracted from your command voltages in voltage-clamp experiments or from the measured voltages in current-clamp experiments.[7]

Protocol 2: Series Resistance (Rs) Compensation

This protocol outlines the steps for compensating Rs in whole-cell voltage-clamp mode.

Procedure:

  • After establishing a stable whole-cell configuration, switch the amplifier to voltage-clamp mode.

  • Apply a small hyperpolarizing voltage step (e.g., -10 mV) and observe the resulting capacitive transient current.

  • Most patch-clamp amplifiers have controls for "Series Resistance" and "Whole-Cell Capacitance".

  • Adjust the "Whole-Cell Capacitance" compensation to cancel the slow component of the capacitive transient.

  • Adjust the "Series Resistance" compensation to minimize the fast component of the capacitive transient. The goal is to make the onset of the current response as fast as possible without any overshoot or ringing.[17][18]

  • Iteratively adjust both parameters until the capacitive transient is minimized and the current step is as square as possible.

  • Activate the amplifier's series resistance compensation circuit, typically setting the compensation level to 70-80%.

  • Monitor Rs throughout your experiment. If it changes by more than ~20%, the data may be unreliable.[3]

Data Presentation

Table 1: Typical Liquid Junction Potentials (LJP) for Common Solution Pairs

Pipette Solution (Internal)Bath Solution (External)Approximate LJP (mV)
140 mM KCl140 mM NaCl~ -4 mV
140 mM K-Gluconate140 mM NaCl~ -15 mV
120 mM Cs-Gluconate140 mM NaCl~ -10 mV
130 mM CsCl140 mM NaCl~ -5 mV

Note: These are approximate values. The actual LJP should be measured or calculated for your specific solutions using software like JPCalc or Clampex's built-in calculator.[2][8][19]

Table 2: Guidelines for Series Resistance (Rs) in Whole-Cell Recordings

ParameterGuidelineRationale
Initial Rs < 25 MΩHigher values can lead to significant voltage errors and filtering. For fast currents, aim for < 15 MΩ.[20]
Rs as a multiple of pipette resistance < 3-5 times the open-pipette resistanceA much larger Rs suggests poor access to the cell.[3]
Rs Stability < 20% change during the experimentSignificant changes in Rs can introduce artifacts and affect the reliability of your data.[3]
Compensation Level 70-80%Compensating beyond this level often leads to amplifier instability and oscillations.[4][17]

Visualizations

LJP_Concept cluster_pipette Pipette cluster_bath Bath pipette_solution Internal Solution (e.g., 140mM K-Gluconate) junction pipette_solution->junction K+ (slow) Gluconate- (very slow) bath_solution External Solution (e.g., 140mM NaCl) junction->bath_solution Na+ (fast) Cl- (fast) LJP Liquid Junction Potential (LJP) ~ -15 mV junction->LJP Results in

Caption: Origin of Liquid Junction Potential (LJP).

Rs_Compensation_Workflow start Establish Whole-Cell Configuration apply_pulse Apply -10 mV Voltage Step start->apply_pulse observe_transient Observe Capacitive Transient apply_pulse->observe_transient adjust_cm Adjust Whole-Cell Capacitance (Cm) observe_transient->adjust_cm adjust_rs Adjust Series Resistance (Rs) adjust_cm->adjust_rs iterate Iterate Cm and Rs Adjustments adjust_rs->iterate iterate->adjust_cm Further Adjustment Needed activate_comp Activate 70-80% Rs Compensation iterate->activate_comp Transient Minimized monitor Monitor Rs Continuously activate_comp->monitor

Caption: Workflow for Series Resistance (Rs) compensation.

Troubleshooting_Seal_Formation start Difficulty forming Giga-ohm Seal check_solutions Check Ionic Composition of Solutions start->check_solutions check_health Assess Cell Health and Preparation Quality start->check_health check_pipette Inspect Pipette and Solution Cleanliness start->check_pipette add_divalents Ensure External Solution contains Ca2+ and Mg2+ check_solutions->add_divalents Yes standard_solution Use Standard Solutions for Initial Sealing check_solutions->standard_solution Yes osmolarity_ph Verify Osmolarity and pH of all Solutions check_health->osmolarity_ph Yes filter_solutions Filter Solutions and Use Clean Pipettes check_pipette->filter_solutions Yes

Caption: Troubleshooting guide for giga-ohm seal formation.

References

Technical Support Center: In Vitro Analysis of Permanently Charged Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining protocols to study permanently charged molecules in vitro.

General Troubleshooting and FAQs

This section addresses common issues encountered during the in vitro analysis of permanently charged molecules across various experimental techniques.

Issue/QuestionPotential Cause(s)Recommended Solution(s)
Why am I observing poor retention and peak shape in reverse-phase HPLC? Permanently charged molecules, such as quaternary amines, can be challenging for traditional reverse-phase chromatography. Hydrophilic molecules may not be retained, while hydrophobic ones can exhibit poor peak shape. The charge state of these molecules is not affected by mobile phase pH, limiting a common optimization strategy.[1]Consider using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, or Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly suitable for retaining very polar and hydrophilic compounds.[1] For HILIC, using a mobile phase of 60-95% acetonitrile in water or a volatile buffer is typical. Zwitterionic stationary phases can also be effective as they provide weak electrostatic interactions.
My permanently charged molecule appears to be toxic to cells in my assay. What should I consider? Quaternary ammonium compounds (QACs) can induce mitochondrial dysfunction, even at sublethal concentrations, which can lead to apoptosis.[2][3] This toxicity is a known characteristic and may interfere with the intended experimental observations.It is crucial to determine the concentration range at which your compound of interest does not cause significant cytotoxicity. This can be achieved by performing a dose-response curve and assessing cell viability using standard assays (e.g., MTT, LDH). Consider using techniques to specifically assess mitochondrial health, such as measuring the mitochondrial membrane potential.
How can I improve the sensitivity of my LC-MS/MS analysis for these compounds? Permanently charged molecules can be difficult to ionize efficiently, and their non-volatile nature can pose challenges for mass spectrometry.[4] Additionally, ion source contamination can be an issue, leading to high background noise.[5]Optimize ionization source parameters. For some quaternary ammonium compounds, pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) can be an alternative, where the molecule is thermally degraded into a detectable tertiary amine.[4] To minimize instrument contamination, use a dedicated LC system if possible and keep standard concentrations as low as feasible.[5]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study protein-nucleic acid interactions. The permanent charge of the molecules under investigation can introduce specific challenges.

EMSA Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Weak or no shifted band - Low protein or probe concentration.- Suboptimal binding conditions (buffer, pH, temperature, incubation time).[6]- Increase protein and/or probe concentration.- Optimize binding buffer components (see table below).- Adjust pH to be at least one unit away from the protein's isoelectric point (pI) to ensure it is charged.[7]
Smeared bands - Gel overheating.- High salt concentration in the sample.[8] - Unstable protein-nucleic acid complex.- Reduce voltage during electrophoresis.- Decrease the salt concentration in the binding reaction.- Add glycerol to the loading buffer to help stabilize the complex.
Complex stuck in the well - Protein aggregation.- pH of the running buffer is too close to the protein's pI, causing the protein to lose its net charge and precipitate.[7]- Check for protein aggregation using techniques like dynamic light scattering.- Ensure the pH of the gel and running buffer is significantly different from the protein's pI.[7]
Key Experimental Protocol: EMSA for Protein-RNA Interaction

This protocol is a general guideline and may require optimization for specific protein-RNA interactions.

  • Probe Preparation:

    • Synthesize and purify the RNA probe. The probe can be labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in the specified order:

      • Nuclease-free water to final volume

      • 10x Binding Buffer (see table below for a typical composition)

      • Purified protein (titrate a range of concentrations)

      • Labeled RNA probe (at a fixed, low concentration)

    • Incubate the reaction at room temperature for 20-30 minutes.[6]

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in a cold room or at 4°C to minimize heat generation.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film.

    • For biotin-labeled probes, transfer the RNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

Quantitative Data: Typical EMSA Binding Buffer Components
ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl (pH 7.5)1 M10-20 mMBuffering agent
KCl1 M50-100 mMMimics physiological salt concentration
MgCl₂1 M1-3 mMDivalent cation, can be required for protein folding/binding
DTT1 M1 mMReducing agent to prevent protein oxidation
Glycerol50% (v/v)5-10% (v/v)Increases sample density for loading and can stabilize complexes
BSA or tRNA10 mg/mL0.1 mg/mLBlocking agents to reduce non-specific binding

Cell-Based Assays: Mitochondrial Toxicity

Permanently charged molecules, particularly QACs, can exert toxicity through the disruption of mitochondrial function. Assessing mitochondrial health is therefore a critical step.

Troubleshooting Mitochondrial Toxicity Assays
Issue/QuestionPotential Cause(s)Recommended Solution(s)
High background fluorescence in JC-1 assay - Suboptimal JC-1 concentration.- Photobleaching of the dye.- Titrate the JC-1 concentration to find the optimal staining concentration for your cell type.- Minimize exposure of stained cells to light.
Inconsistent results between replicates - Uneven cell seeding.- "Edge effect" in multi-well plates, where wells at the edge of the plate evaporate more quickly.[9]- Ensure a single-cell suspension before seeding and allow cells to adhere before moving the plate.- To mitigate the edge effect, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[10]
How do I confirm that the observed cytotoxicity is due to mitochondrial dysfunction? - Other cellular pathways may be affected.- Use a "Glu/Gal" assay. By replacing glucose with galactose in the media, cells become more reliant on mitochondrial oxidative phosphorylation for ATP. Increased toxicity in galactose media suggests a mitochondrial liability.[11] - Measure oxygen consumption rate (OCR) using technologies like the Seahorse XF Analyzer to directly assess mitochondrial respiration.[11]
Key Experimental Protocol: Assessing Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a widely used method to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Cell Preparation:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the permanently charged molecule for the desired time. Include a positive control (e.g., CCCP, a known mitochondrial membrane uncoupler) and a negative control (vehicle-treated cells).[12]

  • JC-1 Staining:

    • Prepare a JC-1 working solution in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and add the JC-1 working solution.

    • Incubate at 37°C for 15-30 minutes, protected from light.[13]

  • Analysis:

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

      • Green monomers: Excitation ~485 nm, Emission ~530 nm.

      • Red aggregates: Excitation ~560 nm, Emission ~595 nm.

    • Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Visualization: QAC-Induced Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by QAC-induced mitochondrial dysfunction, leading to apoptosis.

QAC_Apoptosis_Pathway cluster_casp3 QAC Quaternary Ammonium Compound (QAC) Mito Mitochondrion QAC->Mito Inhibition of respiratory chain BakBax Bak/Bax Activation Mito->BakBax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis BakBax->MOMP

Caption: QAC-induced mitochondrial dysfunction and apoptosis.

Chromatography and Mass Spectrometry

This section provides guidance for the analysis of permanently charged molecules using chromatography and mass spectrometry.

Troubleshooting Chromatography and Mass Spectrometry
Issue/QuestionPotential Cause(s)Recommended Solution(s)
Poor peak shape in HILIC - Inappropriate sample solvent.- Dissolve samples in a solvent with a high organic content, similar to the mobile phase, to ensure good peak shape. Injecting samples in 100% aqueous solutions can lead to distorted peaks.[14]
Carryover and contamination in LC-MS - Permanently charged molecules can be "sticky" and adhere to the surfaces of the LC-MS system.- Use a dedicated column for these analyses.- Implement a rigorous wash protocol between samples, which may include flushing the system with a high organic solvent followed by a high aqueous solvent.- Keep the concentration of standards and samples as low as possible.[5]
Difficulty in achieving good fragmentation in MS/MS - The stability of the quaternary ammonium group.- Optimize collision energy for each specific compound. Some molecules may require higher collision energies to induce fragmentation.
Key Experimental Protocol: HILIC-MS/MS Analysis of Quaternary Amines

This is a general protocol for the analysis of small, permanently charged molecules.

  • Sample Preparation:

    • Extract the analytes from the matrix using a suitable solvent (e.g., acetonitrile/water mixture).

    • Consider solid-phase extraction (SPE) with a weak cation exchange sorbent for sample cleanup and concentration.

  • Chromatography:

    • Use a HILIC column (e.g., amide or silica-based).

    • Mobile Phase A: Aqueous buffer (e.g., 10-50 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Run a gradient from high organic (e.g., 95% B) to a lower organic concentration to elute the polar analytes.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the analytes of interest.

    • Develop a multiple reaction monitoring (MRM) method by identifying the precursor ion and suitable product ions for each analyte.

Quantitative Data: Example LC-MS/MS Parameters for Benzalkonium Chloride (BAC) Homologs

The following table provides example mass transitions for common BAC homologs. These will need to be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C12-BAC304.391.130
C14-BAC332.491.135
C16-BAC360.491.140
Visualization: Experimental Workflow for In Vitro Analysis

This diagram outlines a general workflow for the in vitro characterization of a novel permanently charged molecule.

In_Vitro_Workflow Start Start: Novel Permanently Charged Molecule Analytical Analytical Characterization (LC-MS/MS) Start->Analytical Binding Binding Assays (e.g., EMSA) Start->Binding CellBased Cell-Based Assays Start->CellBased Data Data Analysis and Interpretation Analytical->Data Binding->Data Tox Toxicity Assessment (Mitochondrial Health) CellBased->Tox Efficacy Efficacy/Mechanism of Action Studies CellBased->Efficacy Tox->Data Efficacy->Data

Caption: General workflow for in vitro studies.

References

Validation & Comparative

A Comparative Analysis of Taplucainium Chloride and P2X3 Receptor Antagonists in the Treatment of Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of refractory and unexplained chronic cough remains a significant clinical challenge, driving the development of novel therapeutic agents.[1][2] A key area of focus has been the antagonism of the P2X3 receptor, an ATP-gated ion channel implicated in the cough hypersensitivity syndrome.[3][4] This guide provides an objective comparison of the efficacy of a new modality, Taplucainium Chloride, with leading P2X3 receptor antagonists such as Gefapixant, Eliapixant, and Sivopixant, supported by available clinical and preclinical data.

Introduction to Mechanisms of Action

P2X3 receptor antagonists and this compound represent two distinct strategies to mitigate chronic cough.

  • P2X3 Receptor Antagonists (Gefapixant, Eliapixant, Sivopixant): These molecules act by directly blocking the P2X3 receptor on afferent sensory neurons in the airways.[5] When airway epithelial cells release adenosine triphosphate (ATP) in response to irritation, ATP binds to P2X3 receptors, opening an ion channel that depolarizes the neuron and initiates a cough signal.[6][7] P2X3 antagonists prevent this activation, thus inhibiting the cough reflex at its origin.[5] A common challenge with this class is the dose-dependent side effect of taste disturbance, which is attributed to the blockade of the related P2X2/3 heterotrimeric receptor found on gustatory nerves.[8][9] Consequently, newer antagonists aim for higher selectivity for the P2X3 homotrimer.[8]

  • This compound (NTX-1175): This investigational drug employs a novel, downstream mechanism.[10] Taplucainium is a charged sodium channel blocker administered via a dry powder inhaler.[11][12] It is designed to enter pulmonary nociceptors (sensory neurons) through any open large-pore channels, such as P2X, TRPV, or TRPA channels, which are characteristically active in pathological states like chronic cough.[10][12] Once inside the neuron, it blocks the voltage-gated sodium channels responsible for propagating the action potential that triggers a cough.[10][13] This mechanism selectively targets actively firing, hypersensitive neurons while minimizing systemic exposure and off-target effects.[11]

Signaling Pathway and Therapeutic Intervention Points

The following diagrams illustrate the distinct points of intervention for these therapeutic classes.

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron cluster_cns Central Nervous System Irritants Irritants / Inflammation EpithelialCell Airway Epithelial Cell Irritants->EpithelialCell ATP ATP Release EpithelialCell->ATP triggers P2X3R P2X3 Receptor ATP->P2X3R binds to IonChannel Ion Influx (Na+, Ca2+) P2X3R->IonChannel opens Depolarization Depolarization IonChannel->Depolarization NaChannel Voltage-gated Sodium Channels Depolarization->NaChannel activates ActionPotential Action Potential Propagation Brainstem Brainstem Cough Center ActionPotential->Brainstem signal to NaChannel->ActionPotential Cough Cough Reflex Brainstem->Cough

Caption: P2X3 receptor signaling cascade in the cough reflex.

Mechanism_of_Action ATP ATP P2X3R P2X3 Receptor Signal_Blocked_1 Signal Blocked P2X3R->Signal_Blocked_1 activation prevented P2X3_Antagonist P2X3 Antagonist (e.g., Gefapixant) P2X3_Antagonist->P2X3R blocks NaChannel Voltage-gated Sodium Channels Signal_Blocked_2 Signal Blocked NaChannel->Signal_Blocked_2 propagation prevented Taplucainium Taplucainium Chloride Taplucainium->NaChannel blocks (intracellularly)

Caption: Comparative mechanisms of P2X3 antagonists and this compound.

Quantitative Efficacy Comparison

The following table summarizes key efficacy and safety data from clinical trials of prominent P2X3 antagonists. As this compound is currently in a Phase 2b trial, comparative efficacy data is not yet available.[11][14]

Compound Trial Phase Dose Primary Efficacy Endpoint Result Key Adverse Events (AEs)
Gefapixant Phase 3 (COUGH-1 & COUGH-2)[15][16]45 mg BIDStatistically significant reduction in 24-hour cough frequency vs. placebo.[15] A meta-analysis estimated a 30.9% relative reduction.[17]High incidence of dose-dependent taste-related AEs (dysgeusia, ageusia, hypogeusia) in 58-69% of patients.[9][17][18]
Eliapixant Phase 2a[19][20]750 mg BID25% reduction in 24-hour cough frequency vs. placebo (p=0.002).[19][20]Mild, taste-related AEs reported in 5-21% of patients receiving the drug (vs. 3% for placebo).[19][20]
Sivopixant Phase 2a (crossover)[8]100 mg BID-30.9% placebo-adjusted reduction in 24-hour cough frequency (p=0.0386).[8][21]Low incidence of mild taste disturbance (6.5%).[8][21]
Phase 2b (parallel)[22][23]50, 150, 300 mg ODDid not meet the primary endpoint of a statistically significant reduction in 24-hour cough frequency.[22]Dose-related mild to moderate reversible taste disturbance.[22][23]
This compound Phase 2b (ASPIRE)[10][11]N/AData not yet available.Earlier clinical trials have shown promising safety data.[10][12]

Experimental Protocols

The evaluation of these compounds relies on standardized clinical and preclinical methodologies.

Clinical Trial Protocol (General Design)

The efficacy of P2X3 antagonists is typically evaluated in randomized, double-blind, placebo-controlled multicenter trials.[15][19][22]

  • Patient Population: Adults with refractory or unexplained chronic cough, typically defined as a cough lasting for more than 8 weeks that persists despite comprehensive evaluation and treatment of underlying causes.[1][19]

  • Primary Endpoint: The primary measure of efficacy is the change from baseline in 24-hour cough frequency.[15][22] This is objectively measured using an ambulatory digital audio recording device that captures and counts cough events over a full day.[15]

  • Secondary Endpoints: These often include:

    • Awake cough frequency.[16]

    • Subjective measures of cough severity, assessed using a Visual Analog Scale (VAS).[8]

    • Cough-specific quality of life, measured by validated instruments like the Leicester Cough Questionnaire (LCQ).[8][16]

  • Safety Assessment: The frequency and severity of adverse events are systematically recorded, with a particular focus on taste-related disturbances.[17][19]

Preclinical Experimental Protocols
  • Whole-Cell Patch Clamp Electrophysiology: This in vitro technique is crucial for determining the potency and selectivity of an antagonist.

    • Cell Culture: A stable cell line (e.g., human embryonic kidney (HEK) cells or 1321N1 astrocytoma cells) is engineered to express the human P2X3 and/or P2X2/3 receptors.[24][25]

    • Electrode Placement: A microelectrode is sealed onto the membrane of a single cell to measure the flow of ions (current) through the receptor channels.

    • Agonist Application: A P2X3 agonist, such as ATP or the more stable analog α,β-methylene ATP (α,β-meATP), is applied to the cell, causing the channels to open and generating an inward electrical current.[25]

    • Antagonist Application: The experiment is repeated in the presence of varying concentrations of the P2X3 antagonist.

    • Data Analysis: The antagonist's ability to inhibit the agonist-induced current is measured. The concentration of the antagonist that produces a 50% inhibition (IC50) is calculated to determine its potency.[18] By comparing the IC50 values for P2X3 and P2X2/3 receptors, the selectivity of the compound can be quantified.[8]

  • Radioligand Binding Assays: This method measures the affinity of an antagonist for the P2X3 receptor.

    • Membrane Preparation: Membranes are prepared from cells overexpressing the P2X3 receptor.[26]

    • Incubation: The membranes are incubated with a radiolabeled version of a known P2X3 ligand (e.g., [3H]-AF-353).[26]

    • Competitive Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test antagonist. The test compound competes with the radioligand for binding to the receptor.

    • Measurement: The amount of radioactivity bound to the membranes is measured. As the concentration of the test antagonist increases, it displaces the radioligand, and the measured radioactivity decreases.

    • Data Analysis: The data are used to calculate the inhibitor constant (Ki), which reflects the binding affinity of the antagonist for the receptor.[26]

Experimental Workflow and Development Logic

The development path for a novel antitussive agent involves a logical progression from in vitro characterization to in vivo and clinical testing.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target Target Identification (e.g., P2X3 Receptor) Assay In Vitro Assays Target->Assay Patch Patch Clamp (Potency, IC50) Assay->Patch Binding Binding Assays (Affinity, Ki) Assay->Binding Selectivity Selectivity Screening (vs. P2X2/3, etc.) Patch->Selectivity Binding->Selectivity Animal In Vivo Animal Models (Sensitization, Hyperalgesia) Selectivity->Animal PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) Animal->PKPD Phase1 Phase 1 (Safety, Tolerability in Healthy Volunteers) PKPD->Phase1 Phase2 Phase 2 (Efficacy, Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety in Large Population) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General workflow for the development of novel antitussive drugs.

Conclusion

The landscape of chronic cough treatment is evolving rapidly, with P2X3 receptor antagonism emerging as a clinically validated therapeutic strategy.[27][28] P2X3 antagonists like Gefapixant have demonstrated significant efficacy in reducing cough frequency in large-scale clinical trials, though this is often accompanied by taste-related side effects.[15][17] Newer antagonists such as Eliapixant and Sivopixant are being developed with higher selectivity for the P2X3 receptor subtype in an effort to mitigate these adverse events while retaining therapeutic benefit.[8][19]

This compound offers a fundamentally different approach. By acting downstream of the initial receptor activation to block sodium channels within hyperactive neurons, it has the potential to provide broad antitussive effects without the specific liabilities of P2X3 receptor blockade.[10][11] The results of the ongoing Phase 2b ASPIRE trial are highly anticipated and will be critical in determining its place in the therapeutic arsenal against chronic cough. For researchers and drug developers, the parallel advancement of these distinct mechanisms provides valuable insights into the complex pathophysiology of cough hypersensitivity and underscores the potential for multiple innovative solutions to address this significant unmet medical need.

References

Validating the Selectivity of Taplucainium Chloride for Activated Nociceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Taplucainium Chloride's performance against other alternatives in selectively targeting activated nociceptors. The information presented is supported by a review of available preclinical data and established experimental methodologies.

Executive Summary

Pain management remains a significant challenge in modern medicine, with a pressing need for analgesics that can selectively inhibit pain-sensing neurons (nociceptors) without affecting other sensory or motor functions. This compound (formerly NTX-1175), a novel charged sodium channel blocker, has emerged as a promising candidate for achieving this targeted analgesia. Its unique mechanism of action allows it to preferentially enter and silence activated nociceptors, offering a potential paradigm shift from the non-selective effects of traditional local anesthetics. This guide delves into the mechanism, comparative performance, and experimental validation of this compound's selectivity.

Mechanism of Action: A Targeted Approach

This compound is a permanently charged molecule, a characteristic that restricts its ability to passively diffuse across neuronal cell membranes.[1][2][3][4] Its selective action hinges on the physiological state of the nociceptor. In a resting state, nociceptors are largely impermeable to this compound. However, upon activation by noxious stimuli or in an inflammatory state, large-pore channels such as Transient Receptor Potential Vanilloid 1 (TRPV1), TRP Ankyrin 1 (TRPA1), and P2X purinergic receptors are upregulated and open.[1][2][3] These open channels provide a unique gateway for this compound to enter the nociceptor.

Once inside, this compound blocks voltage-gated sodium channels from the intracellular side, thereby inhibiting action potential generation and propagation, effectively silencing the neuron and preventing the transmission of pain signals.[1][2][3] This "state-dependent" entry mechanism is the cornerstone of its selectivity for activated nociceptors.

Taplucainium_Chloride_Mechanism cluster_extracellular Extracellular Space cluster_membrane Nociceptor Membrane cluster_resting Resting Nociceptor cluster_activated Activated Nociceptor cluster_intracellular Intracellular Space Taplucainium Taplucainium Closed_Pore Large-Pore Channel (Closed) Taplucainium->Closed_Pore Blocked Open_Pore Large-Pore Channel (Open) (e.g., TRPV1, TRPA1) Taplucainium->Open_Pore Entry Lipid_Bilayer_Resting Lipid Bilayer (Impermeable) Lipid_Bilayer_Activated Lipid Bilayer (Impermeable) Sodium_Channel Voltage-Gated Sodium Channel Open_Pore->Sodium_Channel Intracellular Block Action_Potential Action Potential (Pain Signal) Sodium_Channel->Action_Potential Inhibition

This compound's selective entry and action.

Comparative Analysis with Alternatives

The primary advantage of this compound lies in its selectivity, which theoretically translates to a better safety and tolerability profile compared to non-selective local anesthetics.

FeatureThis compoundTraditional Local Anesthetics (e.g., Lidocaine)Other Nociceptor-Targeting Drugs (e.g., P2X3 Antagonists)
Mechanism of Action Intracellular block of voltage-gated sodium channels.[1][2][3]Intracellular block of voltage-gated sodium channels.Antagonism of specific nociceptor surface receptors.
Selectivity High for activated/inflamed nociceptors.[1][2][3]Low; affects all nerve types (sensory, motor, autonomic).High for the specific receptor target.
Mode of Entry Through open large-pore channels (e.g., TRPV1, TRPA1) in activated nociceptors.[1][2][3]Passive diffusion across the cell membrane.Does not require cell entry.
Potential for Motor Blockade Minimal.[4]High.Minimal.
Systemic Exposure/Off-Target Effects Minimal due to localized administration and targeted uptake.[1][2][3]Can be significant depending on dose and administration site.Can have systemic side effects.
Efficacy in Preclinical Models "Promising effects" and "complete inhibition of cough response" reported.[3][4][5]Well-established efficacy but with non-selectivity.Varies depending on the specific drug and model.

Supporting Experimental Data (Based on Analogous Compounds and Established Methodologies)

While specific quantitative preclinical data for this compound is not yet publicly available in peer-reviewed literature, data from studies on analogous charged sodium channel blockers like QX-314 and BW-031 provide a strong rationale for its proposed selectivity and efficacy.

Table 1: In Vitro Electrophysiology Data (Representative)

CompoundCell TypeConditionIC50 (Sodium Channel Block)Reference
BW-031Dorsal Root Ganglion (DRG) NeuronsIntracellular application~6-fold more potent than QX-314[4]
QX-314DRG NeuronsExtracellular applicationNo effect[4]
QX-314 + Capsaicin (TRPV1 agonist)DRG NeuronsExtracellular applicationEffective block[4]
LidocaineDRG NeuronsExtracellular applicationEffective block[4]

Table 2: In Vivo Animal Model Data (Representative)

Compound/TreatmentAnimal ModelOutcome MeasureResultReference
BW-031Mouse UV burn modelInflammatory painMore effective and longer-lasting inhibition of pain than QX-314.[4][4]
BW-031Guinea pig citric acid-induced cough modelCough counts78-90% reduction in coughs.[4][4]
QX-314 + CapsaicinRat sciatic nerve blockMotor function (grip strength)Unimpaired after initial non-selective block.[2]
LidocaineRat sciatic nerve blockMotor function (grip strength)Impaired.[2]

Experimental Protocols

Validating the selectivity of a compound like this compound involves a combination of in vitro and in vivo experiments designed to differentiate its effects on activated versus resting neurons and on nociceptive versus non-nociceptive neurons.

In Vitro Selectivity Validation: Patch-Clamp Electrophysiology

Objective: To demonstrate that this compound blocks sodium channels only when applied intracellularly or when co-applied with an activator of large-pore channels in nociceptive neurons.

Methodology:

  • Cell Culture: Primary dorsal root ganglion (DRG) neurons are cultured. These cultures contain a mixed population of sensory neurons, including nociceptors that express TRPV1 and TRPA1.

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and recording of ion channel currents.

    • To test for intracellular block, this compound is included in the pipette solution, directly introducing it into the cell.

    • To test for state-dependent entry, this compound is applied to the extracellular bath solution, first alone and then in the presence of an activator of large-pore channels (e.g., capsaicin for TRPV1).

  • Data Acquisition and Analysis: Voltage-gated sodium currents are evoked by depolarizing voltage steps. The amplitude of the sodium current before and after drug application is measured to determine the degree of block.

Patch_Clamp_Workflow cluster_conditions Experimental Conditions Start Start Culture_DRG Culture Dorsal Root Ganglion (DRG) Neurons Start->Culture_DRG Prepare_Cells Prepare Cells for Recording Culture_DRG->Prepare_Cells Establish_Patch Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Establish_Patch Record_Baseline Record Baseline Sodium Currents Establish_Patch->Record_Baseline Apply_Drug Apply this compound Record_Baseline->Apply_Drug Record_Post_Drug Record Post-Drug Sodium Currents Apply_Drug->Record_Post_Drug Intracellular Intracellular Application (in pipette) Apply_Drug->Intracellular Extracellular_Alone Extracellular Application (alone) Apply_Drug->Extracellular_Alone Extracellular_Coadmin Extracellular Application + Large-Pore Channel Activator Apply_Drug->Extracellular_Coadmin Analyze_Data Analyze Data: Compare Pre- and Post-Drug Currents Record_Post_Drug->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Workflow for in vitro selectivity testing.
In Vivo Selectivity Validation: Animal Models of Pain and Cough

Objective: To demonstrate that local administration of this compound produces analgesia or antitussive effects without causing motor impairment.

Methodology:

  • Animal Models:

    • Pain: Models of inflammatory pain (e.g., intraplantar injection of formalin or carrageenan) or neuropathic pain (e.g., chronic constriction injury) are used in rodents.

    • Cough: A citric acid-induced cough model in guinea pigs is commonly employed.

  • Drug Administration: this compound is administered locally to the site of inflammation/injury (for pain models) or via inhalation (for cough models).

  • Behavioral Assessment:

    • Nociception: Pain-related behaviors are quantified (e.g., paw withdrawal latency to a thermal stimulus, mechanical withdrawal threshold using von Frey filaments).

    • Motor Function: Motor coordination and strength are assessed using tests like the rotarod test or grip strength measurement.

  • Data Analysis: The effects of this compound on nociceptive thresholds are compared to vehicle controls. Motor function is assessed to determine if the analgesic effects are independent of motor impairment.

Selectivity_Comparison cluster_taplucainium This compound cluster_lidocaine Traditional Local Anesthetic (e.g., Lidocaine) Drug_Administration Drug Administration Activated_Nociceptor Activated Nociceptor Drug_Administration->Activated_Nociceptor Resting_Neuron Resting Sensory/Motor Neuron Drug_Administration->Resting_Neuron All_Neurons All Neuron Types Drug_Administration->All_Neurons Taplucainium_Effect_Noci Blockade of Pain Signal Activated_Nociceptor->Taplucainium_Effect_Noci Taplucainium_Effect_Motor No Effect Resting_Neuron->Taplucainium_Effect_Motor Selective_Analgesia Selective_Analgesia Taplucainium_Effect_Noci->Selective_Analgesia Leads to Taplucainium_Effect_Motor->Selective_Analgesia Contributes to Lidocaine_Effect Non-selective Blockade (Sensory and Motor) All_Neurons->Lidocaine_Effect Non_Selective_Anesthesia Non_Selective_Anesthesia Lidocaine_Effect->Non_Selective_Anesthesia Leads to

Logical comparison of selectivity.

Conclusion

This compound represents a significant advancement in the quest for selective nociceptor inhibition. Its mechanism of action, which relies on the activated state of the neuron for entry, provides a strong theoretical basis for its selectivity. While comprehensive, peer-reviewed preclinical data is still emerging, the available information and data from analogous compounds strongly support its potential to provide targeted analgesia with a favorable safety profile, distinguishing it from traditional, non-selective local anesthetics. Further clinical trial data will be crucial in fully validating its performance and therapeutic utility.

References

A Comparative Analysis of Charged vs. Uncharged Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of charged and uncharged sodium channel blockers, supported by experimental data. We delve into their mechanisms of action, quantitative differences in efficacy, and the experimental protocols used to characterize them.

Introduction to Sodium Channel Blockade

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1] Blockers of these channels are a cornerstone in the treatment of various pathological conditions characterized by hyperexcitability, including epilepsy, cardiac arrhythmias, and chronic pain.[1][2] These blockers can be broadly categorized based on their charge at physiological pH: uncharged (lipophilic) blockers and permanently charged (hydrophilic) blockers.

Local anesthetics like lidocaine are a prime example of blockers that exist in both a charged (protonated) and uncharged (neutral) form, with the equilibrium depending on the pKa of the molecule and the pH of the surrounding environment.[3] The uncharged form is more lipid-soluble and can readily cross the cell membrane.[3] In contrast, quaternary ammonium derivatives like QX-314 are permanently charged and membrane-impermeant.[4] This fundamental difference in their ability to traverse the lipid bilayer dictates their primary route of access to the binding site within the sodium channel pore and underlies their distinct pharmacological profiles.

Mechanism of Action: A Tale of Two Pathways

The differential access to the sodium channel binding site forms the basis of the "modulated receptor hypothesis," which posits that the affinity of the blocker for its receptor is dependent on the conformational state of the channel (resting, open, or inactivated).[5][6]

Uncharged Blockers (e.g., Neutral form of Lidocaine): These lipophilic molecules can access the binding site through two primary pathways:

  • Hydrophobic Pathway: The uncharged form can partition into the lipid bilayer of the cell membrane and diffuse laterally to access the binding site within the channel pore, even when the channel is in the closed (resting) state.[7] This pathway is crucial for tonic block, which is independent of channel activity.[3]

  • Hydrophilic Pathway: Upon entering the cytoplasm (either by diffusion across the membrane or after being "trapped" inside upon protonation), the charged form can then access the binding site from the intracellular side when the channel is in the open state.[7]

Charged Blockers (e.g., QX-314, Charged form of Lidocaine): Being membrane-impermeant, these blockers primarily rely on the hydrophilic pathway .[8] They can only access their binding site from the intracellular side when the channel's activation gate is open.[8] This restriction is a key reason for their pronounced use-dependent or phasic block, where their inhibitory effect is enhanced with increased frequency of channel opening (i.e., during high-frequency neuronal firing or tachyarrhythmias).[2][9]

Below is a diagram illustrating the distinct access pathways for charged and uncharged sodium channel blockers.

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular NaChannel Resting Open Inactivated Voltage-Gated Sodium Channel Uncharged_extra Uncharged Blocker (e.g., Lidocaine) Uncharged_extra->NaChannel:w Hydrophobic Pathway (Tonic Block) Uncharged_intra Uncharged Blocker Uncharged_extra->Uncharged_intra Membrane Permeation Charged_extra Charged Blocker (e.g., QX-314) Charged_extra->NaChannel:w Impermeant Charged_intra Charged Blocker Uncharged_intra->Charged_intra Protonation Charged_intra->NaChannel:O Hydrophilic Pathway (Use-Dependent Block)

Access pathways for charged and uncharged blockers.

Quantitative Comparison of Blocker Efficacy

The efficacy of sodium channel blockers is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are highly dependent on the state of the sodium channel.

ParameterUncharged Blocker (Lidocaine)Charged Blocker (QX-314)Key Insights
Tonic Block (Resting State) Higher IC50 (weaker block)Very high IC50 (very weak or no block when applied externally)Uncharged blockers can access the resting state via the hydrophobic pathway, leading to some level of tonic block.[6] Charged blockers have limited access to the resting state from the outside.
Use-Dependent Block (Open/Inactivated State) Lower IC50 (stronger block)Significantly lower IC50 (much stronger block) with high-frequency stimulation.Both show increased affinity for open and inactivated states.[1] The effect is more pronounced for charged blockers due to their reliance on the open state for access.[8]
IC50 (Tonic Block) ~300-2500 µM> 9000 µM (at low frequency)Demonstrates the weak effect on resting channels.
IC50 (Use-Dependent Block) ~17-20 µM (at high frequency)~350 µM (at high frequency)Highlights the enhanced potency during channel activity.[8]
Dissociation Constant (Kd) for Open Channels Exhibits high and low Kd periods, indicating multiple open conformations.Also shows high and low Kd periods, with changes in Kd reflecting changes in the on-rate (kon).[10][11]The binding kinetics are complex and suggest conformational changes in the channel's permeation pathway.[10][11]

Note: The IC50 and Kd values can vary significantly depending on the specific sodium channel isoform, cell type, and experimental conditions (e.g., holding potential, pulse duration, and frequency).

Experimental Protocols

The gold standard for characterizing the activity of sodium channel blockers is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents through the channel and precise control over the membrane voltage, enabling the study of state-dependent and use-dependent block.

Whole-Cell Patch-Clamp Protocol for Assessing State- and Use-Dependent Block

1. Cell Preparation:

  • HEK-293 cells stably expressing the desired human sodium channel isoform (e.g., NaV1.5 for cardiac studies, NaV1.7 for pain studies) are cultured on glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).

  • Drug Solutions: The sodium channel blocker is dissolved in the external solution to the desired concentrations.

3. Electrophysiological Recording:

  • Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution are used for recording.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

  • Whole-cell currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

4. Voltage-Clamp Protocols:

  • Tonic Block (Resting State):

    • The cell is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

    • Brief depolarizing pulses (e.g., to -10 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

    • The drug is perfused, and the reduction in the peak current amplitude at steady-state is measured to determine the tonic block.

  • Use-Dependent Block (Frequency Dependence):

    • From a holding potential of -120 mV, a train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • The peak current of each pulse in the train is measured. Use-dependent block is observed as a progressive decline in the current amplitude during the train.

  • State-Dependent Block (Inactivated State):

    • To assess affinity for the inactivated state, a steady-state inactivation protocol is used.

    • The cell is held at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV for 500 ms) to induce different levels of channel inactivation.

    • A subsequent test pulse (e.g., to -10 mV) is applied to measure the fraction of available channels.

    • The voltage at which half of the channels are inactivated (V1/2) is determined in the absence and presence of the drug. A hyperpolarizing shift in the V1/2 indicates preferential binding to the inactivated state.

The following diagram illustrates a typical experimental workflow for assessing use-dependent block using patch-clamp electrophysiology.

cluster_protocol Voltage-Clamp Protocol for Use-Dependence A Prepare Cell Culture (e.g., HEK-293 with NaV1.x) B Prepare External and Internal Recording Solutions A->B C Pull Glass Micropipettes B->C D Achieve Whole-Cell Patch-Clamp Configuration C->D E Apply Voltage-Clamp Protocol D->E F Record Baseline Sodium Currents E->F P1 Hold at -120 mV G Perfuse Drug Solution F->G H Record Currents in Presence of Blocker G->H I Analyze Data (IC50, Kd, on/off rates) H->I P2 Apply Train of Depolarizing Pulses (e.g., 10 Hz to -10 mV) P3 Measure Peak Current for Each Pulse

References

Head-to-head comparison of Taplucainium Chloride and other antitussives in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Antitussive Performance

Taplucainium Chloride (formerly NTX-1175) is an investigational antitussive agent that has demonstrated significant efficacy in preclinical models, including reports of complete inhibition of cough response.[1][2] Developed by Nocion Therapeutics, this first-in-class, inhaled therapeutic selectively targets activated nociceptors, offering a novel mechanism of action for the treatment of chronic and acute cough.[3][4][5][6] This guide provides a comprehensive comparison of this compound with other established and novel antitussives based on available preclinical data, alongside detailed experimental protocols and pathway visualizations to inform further research and development.

Mechanism of Action: A Targeted Approach

This compound is a charged sodium channel blocker.[2] Its unique design allows it to enter activated (inflamed) nociceptors through large-pore channels such as P2X, TRPV, and TRPA.[3][7] Once inside the neuron, it blocks voltage-gated sodium channels, thereby inhibiting the generation and propagation of the action potentials that initiate the cough reflex.[3][7] This targeted approach is intended to minimize systemic exposure and off-target effects.[2]

A comparison of its mechanism with other key antitussives is summarized below:

Antitussive Primary Mechanism of Action Site of Action
This compound Charged sodium channel blockerPeripheral (selectively enters activated nociceptors in the airways)
Codeine Opioid receptor agonistCentral (brainstem cough center) and potentially peripheral
Dextromethorphan NMDA receptor antagonist, sigma-1 receptor agonistCentral (brainstem cough center)
Gefapixant P2X3 receptor antagonistPeripheral (sensory nerve fibers in the airways)
Cloperastine Antihistamine (H1 receptor antagonist) and mild anticholinergic effectsCentral and Peripheral
Levodropropizine Non-opioid agent with peripheral action on C-fibersPeripheral

Preclinical Efficacy: A Qualitative Overview

While specific quantitative data from head-to-head preclinical studies involving this compound are not publicly available, press releases and company presentations have consistently reported "significant antitussive effects" and "complete inhibition of cough response in preclinical models".[1][2] For context, the following table summarizes publicly available data on the efficacy of other antitussives in a common preclinical model.

Efficacy of Various Antitussives in the Citric Acid-Induced Cough Model in Guinea Pigs

Antitussive Dose (mg/kg) Effect on Cough Frequency Effect on Cough Latency
Codeine 6, 12, 24Significant reductionSignificant increase at 24 mg/kg
Dextromethorphan 32No significant effectNo significant effect
Gefapixant 6, 12, 24Significant reductionMarkedly increased
Cloperastine 6, 12, 24Significant reductionMarkedly increased
Levodropropizine 72No significant effectNot reported

Source: Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs, 2025.[8][9]

Experimental Protocols

A standardized experimental protocol is crucial for the reliable evaluation of antitussive agents. The following describes a widely used methodology for the citric acid-induced cough model in guinea pigs, a standard for preclinical antitussive studies.

Objective: To assess the antitussive efficacy of a test compound by measuring the inhibition of cough induced by citric acid aerosol in guinea pigs.

Animals: Male Dunkin-Hartley guinea pigs (180-220g) are typically used, as they have been shown to have a more robust and consistent cough response compared to heavier animals.[10]

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental conditions for a set period before the study.

  • Administration of Test Compound: The test compound (e.g., this compound via inhalation) or a standard antitussive (e.g., codeine, orally) is administered at various doses. A vehicle control group receives the delivery vehicle without the active compound.

  • Cough Induction: After a predetermined pretreatment time, each animal is individually placed in a whole-body plethysmograph chamber. An aerosol of a tussive agent, typically citric acid (0.4 M), is delivered into the chamber for a fixed duration (e.g., 10 minutes).[8]

  • Data Acquisition: The number of coughs is detected by a sound-level meter and recorded. Cough latency (time to the first cough) can also be measured.

  • Data Analysis: The total number of coughs in the specified period is counted. The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Visualizing the Pathways

To better understand the mechanisms and experimental processes, the following diagrams are provided.

Cough_Reflex_Pathway cluster_periphery Airways cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway Cough_Stimuli Cough Stimuli (e.g., Citric Acid, Capsaicin) Large_Pore_Channels Large-Pore Channels (TRPV1, TRPA1, P2X3) Cough_Stimuli->Large_Pore_Channels Activate Sensory_Nerves Sensory Nerve Endings (Vagal Afferents) Na_Channels Voltage-Gated Sodium Channels Large_Pore_Channels->Na_Channels Depolarize Action_Potential Action Potential Generation Na_Channels->Action_Potential NTS Nucleus Tractus Solitarius (NTS) Action_Potential->NTS Signal Transmission Cough_Center Cough Pattern Generator NTS->Cough_Center Motor_Nerves Motor Nerves Cough_Center->Motor_Nerves Respiratory_Muscles Respiratory Muscles Motor_Nerves->Respiratory_Muscles Cough_Response Cough Respiratory_Muscles->Cough_Response Codeine_Dex Codeine / Dextromethorphan Codeine_Dex->Cough_Center Inhibits Gefapixant Gefapixant Gefapixant->Large_Pore_Channels Inhibits (P2X3) Taplucainium Taplucainium Taplucainium->Na_Channels Inhibits

Caption: Simplified signaling pathway of the cough reflex and the points of intervention for different antitussive agents.

Preclinical_Antitussive_Workflow Start Start: Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatization Period Start->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Test Compound, Standard) Acclimatization->Grouping Dosing Administer Compound (e.g., Inhalation, Oral) Grouping->Dosing Exposure Place Animal in Plethysmograph and Expose to Tussive Agent (e.g., Citric Acid Aerosol) Dosing->Exposure Measurement Record Cough Events (Frequency, Latency) Exposure->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis End End: Determine Efficacy Analysis->End

Caption: A typical experimental workflow for evaluating the efficacy of an antitussive agent in a preclinical model.

Conclusion

This compound presents a promising, novel approach to the treatment of cough. Its unique mechanism of action, which involves the selective targeting of activated nociceptors in the airways, distinguishes it from currently available therapies. While public, quantitative head-to-head preclinical data is limited, reports of its significant efficacy in preclinical models warrant its continued investigation in ongoing clinical trials.[11] Further publication of detailed preclinical comparative studies would be invaluable to the research community for a more complete assessment of its therapeutic potential relative to other antitussive agents.

References

Cross-validation of in vitro and in vivo results for Taplucainium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Taplucainium Chloride with other emerging therapies for refractory chronic cough. The information is compiled from preclinical and clinical data to assist in evaluating its potential and guiding future research.

Executive Summary

This compound (formerly NTX-1175) is an investigational charged sodium channel blocker under development by Nocion Therapeutics for the treatment of chronic cough.[1][2][3] Its mechanism of action, which involves selectively targeting activated nociceptors, offers a potentially differentiated approach compared to other therapies in development, such as P2X3 receptor antagonists.[4][5] While preclinical studies have reported significant antitussive effects, including "complete inhibition of cough response," specific quantitative in vivo dose-response data in standardized models like the citric acid-induced cough model in guinea pigs are not publicly available.[1] This guide summarizes the available in vitro and in vivo data for this compound and compares it with key alternatives, Gefapixant and Camlipixant, for which more extensive clinical data has been released.

Data Presentation

In Vitro Data: Sodium Channel Inhibition
CompoundTargetAssay TypeKey FindingsReference
This compound Voltage-gated sodium channelsNot specified70-95% inhibition at 10µM[6]
In Vivo Data: Citric Acid-Induced Cough in Guinea Pigs
CompoundTargetAdministrationDoseEfficacyReference
This compound Sodium ChannelsInhalationNot publicly available"Complete inhibition of cough response"[1]
Gefapixant P2X3 ReceptorOral24 mg/kgSignificant reduction in cough frequency[7]
Camlipixant P2X3 ReceptorNot specifiedNot publicly availablePreclinical efficacy suggested by progression to clinical trials[8][9]
Clinical Data: Phase II/III Trials for Chronic Cough
CompoundTargetKey Efficacy EndpointResultKey Adverse EventReference
This compound Sodium ChannelsChange in 24-hour cough frequencyPhase 2b trial ongoingNot yet reported[10][11]
Gefapixant P2X3 ReceptorReduction in 24-hour cough frequency vs. placebo~15-18% reductionTaste disturbance[12]
Camlipixant P2X3 ReceptorReduction in 24-hour cough frequency vs. placebo~34% reduction (50mg and 200mg doses)Taste alteration (lower incidence than Gefapixant)[13]

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Assay for Sodium Channel Blockade

This protocol is a generalized procedure for assessing the inhibitory activity of a compound on voltage-gated sodium channels in a cellular context.

Objective: To measure the effect of a test compound on the amplitude and kinetics of sodium currents.

Materials:

  • Cell line expressing the target sodium channel subtype (e.g., HEK293 cells)

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution (e.g., containing K-Gluconate, NaCl, ATP-Mg, GTP-NaCl, HEPES)[4]

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Test compound (e.g., this compound) and vehicle control

  • Positive control (e.g., Tetrodotoxin, TTX)[4]

Procedure:

  • Cell Preparation: Plate cells expressing the sodium channel of interest onto coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[4]

  • Recording Setup: Mount the coverslip onto the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Seal Formation: Approach a target cell with the micropipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV) where most sodium channels are in a closed state.

  • Elicit Currents: Apply a series of voltage steps to depolarize the membrane and elicit sodium currents.

  • Compound Application: Perfuse the bath with the test compound at various concentrations.

  • Data Acquisition: Record sodium currents before, during, and after compound application.

  • Analysis: Measure the peak amplitude of the sodium current at each compound concentration to determine the percentage of inhibition and calculate the IC50 value.

In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the antitussive efficacy of novel compounds.

Objective: To quantify the reduction in cough frequency by a test compound in response to a chemical irritant.

Materials:

  • Male Hartley guinea pigs (e.g., 180-220g)[7]

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Citric acid solution (e.g., 0.4 M in 0.9% saline)[7]

  • Test compound (e.g., this compound, Gefapixant) and vehicle control

  • Positive control (e.g., Codeine)[7]

Procedure:

  • Acclimatization: Acclimate the guinea pigs to the plethysmography chamber.

  • Baseline Cough Response: Place an animal in the chamber and expose it to a nebulized aerosol of citric acid for a defined period (e.g., 7 minutes). Record the number of coughs.[7]

  • Compound Administration: Administer the test compound, vehicle, or positive control via the intended clinical route (e.g., oral, inhalation) at various doses.

  • Post-Dosing Challenge: After a predetermined time (e.g., 30 minutes post-oral dose), re-expose the animal to the citric acid aerosol and record the number of coughs.[7]

  • Data Analysis: Calculate the percentage inhibition of the cough response for each dose of the test compound compared to the vehicle control. Determine the dose-response relationship and calculate the ED50 value if possible.

Mandatory Visualization

G cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Neuron (Nociceptor) cluster_3 Drug Intervention Cough Stimulus Cough Stimulus ATP_Release ATP Release Cough Stimulus->ATP_Release triggers P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor activates Depolarization Depolarization P2X3_Receptor->Depolarization Large_Pore_Channels Large Pore Channels (TRPV1, TRPA1, etc.) Large_Pore_Channels->Depolarization Taplucainium_Chloride This compound Large_Pore_Channels->Taplucainium_Chloride entry route Sodium_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential (Signal to Brain) Sodium_Channel->Action_Potential propagates Depolarization->Sodium_Channel opens Cough_Reflex Cough_Reflex Action_Potential->Cough_Reflex initiates Gefapixant_Camlipixant Gefapixant / Camlipixant Gefapixant_Camlipixant->P2X3_Receptor blocks Taplucainium_Chloride->Sodium_Channel blocks (intracellularly) G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Cross-Validation Cell_Culture Express Sodium Channels in HEK293 Cells Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Data_Analysis_invitro Measure Sodium Current Inhibition (IC50) Patch_Clamp->Data_Analysis_invitro Correlation Correlate In Vitro Potency with In Vivo Efficacy Data_Analysis_invitro->Correlation Animal_Model Guinea Pig Acclimatization Drug_Admin Administer Test Compound (e.g., this compound) Animal_Model->Drug_Admin Cough_Induction Induce Cough with Nebulized Citric Acid Drug_Admin->Cough_Induction Data_Analysis_invivo Quantify Cough Frequency (ED50) Cough_Induction->Data_Analysis_invivo Data_Analysis_invivo->Correlation G InVitro In Vitro Potency (Sodium Channel Block) InVivo In Vivo Efficacy (Cough Reduction) InVitro->InVivo Predicts Clinical Clinical Outcome (Reduced Cough Frequency) InVivo->Clinical Translates to

References

Assessing the Translational Potential of Taplucainium Chloride from Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the translational potential of Taplucainium Chloride, an investigational compound for the treatment of chronic cough, based on available preclinical data from animal models. Its performance is compared with other relevant local anesthetics and antitussive agents.

Introduction to this compound

This compound, formerly known as NTX-1175, is a novel, charged small molecule sodium channel blocker under development by Nocion Therapeutics.[1] It is formulated as a dry powder for inhalation, designed for topical application to the airways.[2] The primary indication being pursued is refractory or unexplained chronic cough.[1] Preclinical studies have reported significant antitussive effects, including complete inhibition of the cough response in animal models.[2][3] The compound is currently in Phase 2b clinical trials.[2]

Mechanism of Action: A Targeted Approach

This compound's mechanism of action is designed to selectively target actively firing nociceptors (sensory nerves responsible for the sensation of pain and irritation) in the airways.[2][4] Unlike traditional local anesthetics that can affect all nerve types, this compound is permanently charged, which limits its ability to cross cell membranes.

It is hypothesized to enter nociceptors through large-pore channels, such as Transient Receptor Potential (TRP) channels (e.g., TRPV1 and TRPA1), which are often open in response to inflammatory or irritant stimuli that can trigger a cough.[2] Once inside the activated nociceptor, it blocks voltage-gated sodium channels from within, preventing the nerve from firing and transmitting the cough signal.[2][4] This targeted approach aims to minimize off-target effects and systemic exposure.[2]

Comparative Preclinical and Clinical Data

The following tables summarize the available data on the antitussive effects of this compound and comparator compounds from animal and human studies. It is important to note that publicly available preclinical data for this compound is currently qualitative.

Table 1: Efficacy of this compound and Comparators in Animal Models

CompoundAnimal ModelTussive AgentKey Efficacy FindingsCitation
This compound (NTX-1175) Preclinical models of coughNot specified"Significant antitussive effects," "complete inhibition of cough response."[2][3]
Bupivacaine DogNot specifiedInhalation of a 5% solution abolished the cough reflex in all animals.[5][6]

Table 2: Clinical Antitussive Data for Local Anesthetics

CompoundStudy PopulationApplicationKey Efficacy FindingsCitation
Ropivacaine Human (patients undergoing thyroidectomy)Topical application (0.75% solution) to the tracheal mucosa, epiglottis, tongue base, and glottisSignificantly reduced the incidence of cough during extubation (34.62% in the ropivacaine group vs. 76.92% in the saline control group).[7]
Bupivacaine & Ropivacaine Human (parturients undergoing cesarean section)Spinal anesthesiaBoth drugs were associated with a significant decrease in forced vital capacity, which can restrict the cough reflex.[8]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for assessing antitussive agents in animal models, the following protocols are representative of the types of studies likely conducted.

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used model to assess the efficacy of antitussive drugs.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental environment and handling.

  • Drug Administration: The test compound (e.g., this compound via inhalation) or vehicle is administered at a predetermined time before the tussive challenge.

  • Cough Induction: Conscious, unrestrained animals are placed in a whole-body plethysmography chamber. An aerosol of citric acid (typically 0.1 M to 0.4 M) is delivered into the chamber for a set period (e.g., 5-10 minutes).[9][10]

  • Data Acquisition: The number of coughs is detected by a microphone and/or changes in airflow patterns measured by the plethysmograph. Coughs are characterized by a distinct triphasic pattern of inspiration, compression, and expiration.

  • Outcome Measures: The primary endpoint is the total number of coughs during and immediately after the citric acid challenge. The antitussive effect is calculated as the percentage reduction in coughs compared to the vehicle-treated group.

Capsaicin-Induced Cough Challenge

This model utilizes the specific activation of TRPV1 receptors on sensory nerves to induce a cough.

  • Animals: Guinea pigs are a common model, but other species, including cats, can be used.[11]

  • Drug Administration: The test article or vehicle is administered prior to the challenge.

  • Cough Induction: Animals are exposed to an aerosol of capsaicin at increasing concentrations.[11][12] The challenge can be delivered via nebulization into a chamber or through a face mask.

  • Data Acquisition: The number of coughs is recorded at each capsaicin concentration.

  • Outcome Measures: The primary outcome can be the total number of coughs at a specific capsaicin concentration or the concentration of capsaicin required to elicit a certain number of coughs (cough threshold).

Visualizations

Signaling Pathway of this compound

Taplucainium_Mechanism cluster_airway Airway Lumen cluster_nociceptor Nociceptor Membrane Irritant Irritant TRPV1/A1 Large-Pore Channel (e.g., TRPV1/A1) Irritant->TRPV1/A1 Activates Taplucainium Taplucainium Taplucainium->TRPV1/A1 Enters Cell NaV Voltage-Gated Sodium Channel (NaV) Taplucainium->NaV Blocks (Intracellularly) TRPV1/A1->NaV Depolarizes Membrane Cough_Signal Cough Signal to Brainstem NaV->Cough_Signal Propagates Action Potential

Caption: Mechanism of action of this compound in an activated nociceptor.

Experimental Workflow for Preclinical Antitussive Testing

Preclinical_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle vs. Drug) Acclimatization->Grouping Drug_Admin Administer Taplucainium or Comparator Grouping->Drug_Admin Cough_Challenge Induce Cough (e.g., Citric Acid Aerosol) Drug_Admin->Cough_Challenge Data_Collection Record Coughs Cough_Challenge->Data_Collection Quantification Quantify Cough Count Data_Collection->Quantification Comparison Compare Drug vs. Vehicle Quantification->Comparison Efficacy Determine Efficacy (% Inhibition) Comparison->Efficacy

References

Comparative Efficacy of Taplucainium Chloride in Chronic Cough Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Taplucainium Chloride with alternative therapies for chronic cough. It includes an analysis of their mechanisms of action, supporting experimental data from preclinical and clinical studies, and detailed experimental protocols.

Introduction to Chronic Cough and Current Therapeutic Landscape

Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life.[1] While it can be a symptom of underlying diseases such as asthma or gastroesophageal reflux disease, a substantial number of cases are classified as refractory or unexplained chronic cough, for which effective treatments are lacking.[2] The currently available antitussive agents, such as opioids (e.g., codeine, morphine) and non-opioids (e.g., dextromethorphan), have limited efficacy and are associated with a range of side effects.[1] This has spurred the development of novel therapies targeting the neuronal pathways involved in the cough reflex.

Mechanism of Action: A Shift Towards Neuronal Modulation

The cough reflex is initiated by the activation of sensory nerves in the airways, primarily vagal afferent fibers.[3] Several ion channels expressed on these nerves, including Transient Receptor Potential (TRP) channels (e.g., TRPV1, TRPA1) and purinergic (P2X) receptors, act as sensors for various chemical and mechanical stimuli that can trigger a cough.[4][5][6] Activation of these channels leads to depolarization of the nerve membrane and the generation of an action potential, which is then propagated to the brainstem cough center via voltage-gated sodium channels.[3]

Recent drug development efforts have focused on modulating the activity of these key neuronal targets. This guide will compare the efficacy of a novel charged sodium channel blocker, this compound, with P2X3 receptor antagonists, an emerging class of drugs for chronic cough.

This compound: A Novel Approach to Silencing Hyperexcitable Neurons

This compound (also known as NOC-110 and NTX-1175) is an investigational drug being developed by Nocion Therapeutics for the treatment of refractory or unexplained chronic cough.[2][7] It represents a new class of small-molecule charged sodium channel blockers.[8]

Mechanism of Action

This compound is delivered as a dry powder for inhalation.[8] Its unique mechanism of action relies on its charged nature. The molecule is designed to preferentially enter actively firing or "leaky" nociceptors (sensory neurons that detect noxious stimuli) through large-pore channels such as P2X, TRPV1, and TRPA1, which are often upregulated in inflammatory conditions.[8][9] Once inside the neuron, this compound blocks voltage-gated sodium channels from the intracellular side.[9] This blockade prevents the propagation of action potentials, effectively silencing the hyperexcitable neurons responsible for the pathological cough reflex.[3] Because of its charge, the molecule is less able to cross cell membranes on its own, which is thought to minimize systemic exposure and off-target effects.[9]

Preclinical and Clinical Evidence

Preclinical studies have demonstrated significant antitussive effects of this compound.[8][9] While specific quantitative data from these studies are not yet widely published, press releases from Nocion Therapeutics have reported "complete inhibition of cough response in preclinical models".[10][11] A study on a related novel cationic sodium channel inhibitor, BW-031, showed a 78%-90% reduction in cough counts in a citric acid-induced cough model in guinea pigs.[12]

This compound is currently being evaluated in a Phase 2b clinical trial (ASPIRE) to assess its efficacy, safety, and tolerability in adults with refractory or unexplained chronic cough.[8][13]

P2X3 Receptor Antagonists: Targeting ATP-Mediated Cough

A major alternative approach to treating chronic cough involves the blockade of the P2X3 receptor, a key player in adenosine triphosphate (ATP)-mediated signaling in sensory nerves.[6] ATP can be released in the airways in response to inflammation and tissue damage, and it activates P2X3 receptors on vagal afferent C-fibers, leading to the sensation of an urge to cough and the initiation of the cough reflex.[6][14]

Gefapixant

Gefapixant is an orally administered, selective P2X3 receptor antagonist. Clinical trial data has shown its efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough.

Camlipixant

Camlipixant is another selective P2X3 receptor antagonist that has been investigated for the treatment of refractory chronic cough.

Data Presentation: Comparison of Efficacy

Table 1: Preclinical Efficacy of a Taplucainium-Related Compound

CompoundAnimal ModelTussive AgentRoute of AdministrationDose% Reduction in Cough CountReference
BW-031Guinea PigCitric AcidIntratracheal/AerosolNot specified78-90%[12]

Note: Data for this compound (NTX-1175/NOC-110) is qualitatively reported as "complete inhibition of cough response in preclinical models".[10][11]

Table 2: Clinical Efficacy of P2X3 Receptor Antagonists

DrugStudyPhaseNTreatmentPrimary EndpointResultReference
GefapixantCOUGH-1373045 mg twice daily18.5% reduction in 24-hour cough frequency vs. placebo at 12 weeksMet primary endpoint[5][15]
GefapixantCOUGH-23131445 mg twice daily14.6% reduction in 24-hour cough frequency vs. placebo at 24 weeksMet primary endpoint[5][15]
CamlipixantSOOTHE2b31050 mg and 200 mg twice daily34.4% and 34.2% reduction in placebo-adjusted 24-hour cough frequency at Day 28Met primary endpoint[13]

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This model is widely used to assess the efficacy of antitussive drugs.

  • Animals: Male Hartley guinea pigs (300-350 g) are used.[16]

  • Acclimatization: Animals are acclimatized to the experimental environment and equipment for several days before the study.

  • Cough Induction: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmograph.[16] An aerosol of citric acid (e.g., 0.4 M) is delivered into the chamber for a defined period (e.g., 3 minutes).[16]

  • Cough Detection: The number of coughs is recorded by a trained observer and can be supplemented with sound recording and analysis of pressure changes within the plethysmograph.[17]

  • Drug Administration: The test compound (e.g., this compound via inhalation) or vehicle is administered at a predetermined time before the citric acid challenge.

  • Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group, and the percentage inhibition is calculated.

Capsaicin-Induced Cough Model in Guinea Pigs

This model assesses cough mediated by the activation of TRPV1 receptors.

  • Animals and Acclimatization: As described for the citric acid model.

  • Cough Induction: An aerosol of capsaicin (e.g., 30 µM) is delivered to conscious guinea pigs in a plethysmograph for a set duration (e.g., 5-10 minutes).[17][18]

  • Cough Detection: The number of coughs is quantified as described above.

  • Drug Administration: The test compound or vehicle is administered prior to the capsaicin challenge.

  • Data Analysis: The antitussive effect is determined by comparing cough counts between treated and control groups.

ATP-Induced Cough Hypersensitivity Model in Guinea Pigs

This model evaluates the role of purinergic signaling in cough.

  • Animals and Acclimatization: As described for the other models.

  • Protocol: This model often assesses the potentiation of a tussive response. Animals are first exposed to a sub-threshold concentration of a tussive agent like citric acid. They are then exposed to an aerosol of ATP (e.g., 10 µM) for a short period (e.g., 2 minutes), followed by a repeat challenge with the sub-threshold citric acid.

  • Cough Detection and Drug Administration: As described in the previous models.

  • Data Analysis: The increase in cough frequency following ATP inhalation is measured, and the ability of the test compound to block this potentiation is assessed.

Signaling Pathways and Experimental Workflows

Cough_Signaling_Pathway cluster_stimuli Airway Stimuli cluster_receptors Sensory Nerve Terminals cluster_neuronal_events Neuronal Signaling cluster_cns Central Nervous System cluster_intervention Therapeutic Interventions Inflammatory Mediators (e.g., ATP) Inflammatory Mediators (e.g., ATP) P2X3 P2X3 Receptor Inflammatory Mediators (e.g., ATP)->P2X3 Activates Chemical Irritants (e.g., Capsaicin, Citric Acid) Chemical Irritants (e.g., Capsaicin, Citric Acid) TRPV1 TRPV1 Channel Chemical Irritants (e.g., Capsaicin, Citric Acid)->TRPV1 Activates Depolarization Membrane Depolarization P2X3->Depolarization TRPV1->Depolarization TRPA1 TRPA1 Channel TRPA1->Depolarization NaV Voltage-gated Sodium Channels Depolarization->NaV Opens AP Action Potential Propagation NaV->AP Brainstem Brainstem Cough Center AP->Brainstem Cough Cough Reflex Brainstem->Cough Chemical Irritants (e.g., Citric Acid) Chemical Irritants (e.g., Citric Acid) Chemical Irritants (e.g., Citric Acid)->TRPA1 Activates P2X3 Antagonists\n(e.g., Gefapixant) P2X3 Antagonists (e.g., Gefapixant) P2X3 Antagonists\n(e.g., Gefapixant)->P2X3 Blocks This compound This compound This compound->NaV Blocks Preclinical_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animals Guinea Pigs Acclimatization Acclimatization Animals->Acclimatization Plethysmograph Whole-body Plethysmograph Acclimatization->Plethysmograph DrugAdmin Drug/Vehicle Administration Plethysmograph->DrugAdmin TussiveChallenge Tussive Challenge (Citric Acid, Capsaicin, or ATP) DrugAdmin->TussiveChallenge CoughRecording Cough Recording TussiveChallenge->CoughRecording CoughCount Quantify Coughs CoughRecording->CoughCount Comparison Compare Treatment vs. Vehicle CoughCount->Comparison Efficacy Calculate % Inhibition Comparison->Efficacy

References

Validation of nociceptor silencing as a therapeutic approach for cough

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Therapeutic Approaches for Researchers and Drug Development Professionals

The persistent nature of chronic cough, affecting an estimated 10% of the global adult population, presents a significant therapeutic challenge. For many, cough is not merely a symptom but a debilitating condition that severely impacts quality of life. The concept of the "cough hypersensitivity syndrome" has shifted the focus of therapeutic development towards targeting the underlying neuronal dysfunction. This guide provides a comprehensive comparison of nociceptor silencing strategies and other therapeutic approaches for cough, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Nociceptor-Mediated Cough: A Brief Overview

Cough is initiated by the activation of sensory nerves known as nociceptors, which are abundant in the airways.[1][2] These nerves express a variety of ion channels that act as sensors for chemical, mechanical, and thermal stimuli. Key players in this process include the Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, and purinergic receptors like P2X3.[1][3] Activation of these channels on nociceptors triggers a cascade of events leading to the sensation of an urge to cough and the subsequent motor act of coughing. In chronic cough, these nociceptors become hypersensitive, leading to an exaggerated response to even low-level stimuli.[1]

Therapeutic Strategies: A Comparative Analysis

The following sections detail various therapeutic approaches aimed at mitigating cough, with a focus on their performance in clinical trials.

Nociceptor Silencing via P2X3 Receptor Antagonism

The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers, has emerged as a prime target for treating chronic cough. Several orally administered P2X3 receptor antagonists have been evaluated in clinical trials.

Efficacy of P2X3 Receptor Antagonists:

Drug NameTrial PhaseDosageChange in 24-Hour Cough Frequency (vs. Placebo)Key Adverse Events
Gefapixant Phase 3 (COUGH-1 & COUGH-2)45 mg twice dailyCOUGH-1 (12 weeks): -18.45% COUGH-2 (24 weeks): -14.64%[3]Taste-related adverse events[4]
Eliapixant Phase 2b (PAGANINI)75 mg twice daily-27% (at 12 weeks)[5]Taste-related adverse events (less frequent than gefapixant)[5][6][7]
Sivopixant Phase 2a150 mg once daily-30.9% (at 2 weeks)[8][9][10]Mild taste disturbance (low incidence)[8][9][10]
Camlipixant Phase 2b (SOOTHE)50 mg & 200 mg twice daily50 mg: -34.4% 200 mg: -34.2% (at 28 days)[11][12]Mild-moderate taste alteration[11]

Signaling Pathway of P2X3 Receptor-Mediated Cough:

P2X3_Pathway ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor binds to Nociceptor Neuron Nociceptor Neuron P2X3 Receptor->Nociceptor Neuron activates Action Potential Action Potential Nociceptor Neuron->Action Potential generates Cough Center (Brainstem) Cough Center (Brainstem) Action Potential->Cough Center (Brainstem) propagates to Cough Reflex Cough Reflex Cough Center (Brainstem)->Cough Reflex initiates

P2X3 receptor signaling in cough.
Broad-Spectrum Nociceptor Silencing via Charged Sodium Channel Blockers

A novel approach to nociceptor silencing involves the use of charged sodium channel blockers that selectively target actively firing nociceptors. These molecules enter nociceptors through large-pore channels like TRPV1, TRPA1, and P2X3, which are upregulated in inflammatory conditions, and then block the voltage-gated sodium channels responsible for nerve impulses.

Taplucainium (NOC-110): An Emerging Therapy

Taplucainium is a charged sodium channel blocker delivered via inhalation. A Phase 2b clinical trial (ASPIRE) is currently underway to evaluate its efficacy and safety in adults with refractory or unexplained chronic cough.[13][14][15][16] Preclinical data have shown complete inhibition of the cough response in animal models.[17]

Mechanism of Action of Charged Sodium Channel Blockers:

Sodium_Channel_Blocker_Workflow Inflammatory Stimuli Inflammatory Stimuli Large-Pore Channels (TRPV1, TRPA1, P2X3) Large-Pore Channels (TRPV1, TRPA1, P2X3) Inflammatory Stimuli->Large-Pore Channels (TRPV1, TRPA1, P2X3) opens Voltage-Gated Sodium Channels Voltage-Gated Sodium Channels Large-Pore Channels (TRPV1, TRPA1, P2X3)->Voltage-Gated Sodium Channels allows access to Charged Sodium Channel Blocker Charged Sodium Channel Blocker Charged Sodium Channel Blocker->Large-Pore Channels (TRPV1, TRPA1, P2X3) enters through Charged Sodium Channel Blocker->Voltage-Gated Sodium Channels blocks Nerve Impulse Blockade Nerve Impulse Blockade Voltage-Gated Sodium Channels->Nerve Impulse Blockade results in

Mechanism of charged sodium channel blockers.
Targeting TRP Channels: TRPV1 and TRPA1 Antagonism

TRPV1 and TRPA1 are ion channels on nociceptors that are activated by a wide range of irritants, including capsaicin (the pungent component of chili peppers), acidic compounds, and environmental irritants.[1][3] While they are logical targets for cough suppression, clinical trial results have been mixed.

Efficacy of TRPV1 Antagonists:

A study with the TRPV1 antagonist SB-705498 in patients with refractory chronic cough showed a significant improvement in cough reflex sensitivity to capsaicin. However, it did not lead to a reduction in the 24-hour objective cough frequency.[18] This suggests that while TRPV1 is involved in the cough reflex, its antagonism alone may not be sufficient to control chronic cough.

TRPA1 Antagonists:

While preclinical studies have shown that TRPA1 antagonists can inhibit cough in animal models, there is limited published data from clinical trials in humans for respiratory diseases.[19][20]

Signaling Pathway of TRP Channel-Mediated Cough:

TRP_Pathway Irritants (Capsaicin, Acid, etc.) Irritants (Capsaicin, Acid, etc.) TRPV1/TRPA1 Channels TRPV1/TRPA1 Channels Irritants (Capsaicin, Acid, etc.)->TRPV1/TRPA1 Channels activate Nociceptor Neuron Nociceptor Neuron TRPV1/TRPA1 Channels->Nociceptor Neuron depolarize Action Potential Action Potential Nociceptor Neuron->Action Potential generates Cough Center (Brainstem) Cough Center (Brainstem) Action Potential->Cough Center (Brainstem) propagates to Cough Reflex Cough Reflex Cough Center (Brainstem)->Cough Reflex initiates

TRP channel signaling in cough.
Non-Pharmacological Approach: Behavioral Cough Suppression Therapy (BCST)

BCST is a non-pharmacological intervention that aims to reduce cough frequency and severity through education, cough control techniques, and counseling.

Efficacy of Behavioral Cough Suppression Therapy:

A meta-analysis of 12 studies demonstrated that BCST significantly improved cough-related quality of life, as measured by the Leicester Cough Questionnaire (LCQ), and led to a significant reduction in objective cough frequency.[21][22] Studies have reported that up to 88% of patients with refractory chronic cough experience significant improvement in their symptoms following BCST.[23][24]

Experimental Protocols for Key Experiments

Accurate and reproducible assessment of cough is crucial for the validation of new therapeutic agents. The following are outlines of key experimental protocols used in clinical trials.

24-Hour Ambulatory Cough Monitoring

This method provides an objective measure of cough frequency in a patient's natural environment.

Workflow for 24-Hour Ambulatory Cough Monitoring:

Cough_Monitoring_Workflow Patient fitted with ambulatory recorder Patient fitted with ambulatory recorder 24-hour audio and EMG recording 24-hour audio and EMG recording Patient fitted with ambulatory recorder->24-hour audio and EMG recording Data download and processing Data download and processing 24-hour audio and EMG recording->Data download and processing Automated or manual cough identification Automated or manual cough identification Data download and processing->Automated or manual cough identification Calculation of cough frequency (coughs/hour) Calculation of cough frequency (coughs/hour) Automated or manual cough identification->Calculation of cough frequency (coughs/hour)

Workflow for 24-hour cough monitoring.

Protocol Outline:

  • Device Setup: A portable recorder with a microphone and sometimes electromyography (EMG) sensors is attached to the patient.[14]

  • Recording: The device continuously records audio and/or muscle activity for 24 hours while the patient goes about their daily activities.[14][18][25][26][27]

  • Data Analysis: The recorded data is downloaded and analyzed, either manually by trained technicians or using validated automated software, to identify and count cough events.[18][25][26][27]

  • Outcome Measure: The primary outcome is typically the average number of coughs per hour over the 24-hour period.[25]

Cough Challenge Tests (Capsaicin or Citric Acid)

These tests are used to assess cough reflex sensitivity by measuring the response to inhaled irritants.

Protocol Outline:

  • Agent Preparation: Solutions of capsaicin or citric acid are prepared in increasing concentrations.[4][6][7][13][15][16][24][28][29][30]

  • Nebulization and Inhalation: The subject inhales the nebulized solution, starting with the lowest concentration. The dose can be delivered via a single breath or tidal breathing for a set duration.[13][30]

  • Cough Counting: The number of coughs elicited within a specific timeframe after inhalation is counted.[13][29][30]

  • Dose Escalation: The concentration of the irritant is incrementally increased until a predefined cough response is achieved (e.g., the concentration that provokes two or five coughs, known as C2 and C5, respectively).[13][24][30]

Conclusion

The field of cough therapeutics is undergoing a significant transformation, with a move away from centrally acting opioids towards targeted therapies that address the underlying neuronal hypersensitivity. Nociceptor silencing has emerged as a highly promising strategy. P2X3 receptor antagonists have demonstrated efficacy in reducing cough frequency in large-scale clinical trials, although taste-related side effects are a consideration. The development of more selective P2X3 antagonists and novel approaches like broad-spectrum charged sodium channel blockers may offer improved therapeutic profiles. While targeting TRP channels has shown less consistent results in clinical trials for cough frequency, they remain important targets in understanding cough neurobiology. Furthermore, the proven efficacy of non-pharmacological interventions like behavioral cough suppression therapy highlights the importance of a multifaceted approach to managing chronic cough. The continued investigation and comparison of these diverse therapeutic strategies will be crucial in developing more effective and better-tolerated treatments for the millions of patients suffering from this persistent condition.

References

Safety Operating Guide

Navigating the Disposal of Taplucainium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As an investigational drug, Taplucainium Chloride requires careful and compliant disposal procedures to ensure the safety of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of investigational and research-grade chemicals provide a clear framework. This guide offers essential safety and logistical information for the proper management and disposal of this compound in a research setting.

Key Principle: Due to the limited toxicological data available for investigational compounds, all waste containing this compound should be treated as hazardous unless confirmed otherwise by a qualified safety professional.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to have a comprehensive disposal plan in place.

  • Consult Institutional Guidelines: Your primary point of reference should always be your institution's Environmental Health and Safety (EHS) office. They will provide specific procedures and requirements for hazardous waste disposal that are compliant with local, state, and federal regulations.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound.

  • Avoid Contamination: Prevent the contamination of work surfaces and other equipment. Any items that come into direct contact with this compound and are disposable should be treated as contaminated waste.

Step-by-Step Disposal Protocol for this compound

The following is a general, step-by-step protocol for the disposal of this compound. This should be adapted to meet the specific requirements of your institution.

  • Segregation of Waste:

    • Properly segregate waste streams. All disposable materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be placed in a designated, sealed hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Container Labeling:

    • Use a hazardous waste label provided by your EHS office.[1]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations.[1]

    • Include the name of the Principal Investigator (PI), the laboratory location, and the date of accumulation.[1]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[1]

    • The SAA should be in a secure, well-ventilated area, away from general laboratory traffic.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or has reached its storage time limit as per institutional policy, contact your EHS office to arrange for pickup.

    • EHS will coordinate with a certified hazardous waste vendor for final disposal, which is typically incineration for investigational pharmaceutical waste.[2][3]

Quantitative Data and Chemical Properties

While extensive data is not available, some key properties of this compound have been identified.

PropertyValueSource
Chemical Formula C23H31ClN2O[4]
IUPAC Name 1-benzyl-1-[2-(2,6-dimethylanilino)-2-oxoethyl]azepan-1-ium chloride[4]
Molecular Weight 386.96 g/mol [4]
Appearance Solid (assumed)[4]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical for research use.[4]

Note: The shipping classification as "non-hazardous" for research quantities does not negate the need for cautious handling and disposal as a potentially hazardous substance, especially given its status as an investigational drug.

Experimental Protocols and Workflows

The proper disposal of this compound is an integral part of the experimental workflow. The following diagram illustrates the decision-making process and logical flow for its disposal.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disp Disposal Phase start Start: Experiment with This compound Planned consult_sds Consult Safety Data Sheet (if available) start->consult_sds consult_ehs Consult Institutional EHS for Disposal Guidelines consult_sds->consult_ehs SDS unavailable develop_plan Develop Disposal Plan consult_ehs->develop_plan conduct_exp Conduct Experiment develop_plan->conduct_exp generate_waste Generate Taplucainium Chloride Waste conduct_exp->generate_waste segregate Segregate Waste into Designated Container generate_waste->segregate label_container Label Container with 'Hazardous Waste' and Chemical Name segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup disposal Incineration by Certified Vendor request_pickup->disposal end End: Disposal Complete and Documented disposal->end

Disposal workflow for this compound.

This structured approach ensures that all safety and regulatory aspects are considered, fostering a secure research environment. By adhering to these general principles and prioritizing communication with your institution's safety officers, you can ensure the responsible management of investigational compounds like this compound.

References

Navigating the Handling of Investigational Compounds: Personal Protective Equipment and Safety Protocols for Taplucainium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Taplucainium Chloride, also known as NOC-110, is an investigational drug currently undergoing clinical trials for the treatment of chronic cough.[1] As such, a comprehensive safety profile has not yet been established, and a formal Safety Data Sheet (SDS) is not publicly available. The following guidelines are based on established best practices for handling potent, novel pharmaceutical compounds in a research and development setting. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling any investigational substance.

Hazard Assessment and Control

Given that this compound is an inhaled therapeutic, the primary routes of occupational exposure are inhalation, dermal contact, and ocular exposure. Until specific toxicity data is available, it is prudent to treat this compound as a potent substance with the potential to be a respiratory and skin sensitizer, as well as an eye irritant. The cornerstone of safe handling is the hierarchy of controls, prioritizing engineering and administrative controls to minimize the need for personal protective equipment (PPE).

Table 1: Engineering and Administrative Controls

Control TypeRecommendation
Engineering Controls - All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box. - Use of a powder-containment balance enclosure is recommended for weighing. - Ensure adequate ventilation in all areas where the compound is handled or stored.[2]
Administrative Controls - Develop a written Standard Operating Procedure (SOP) for the handling of this compound. - Restrict access to areas where the compound is being handled. - Provide comprehensive training to all personnel on the potential hazards and safe handling procedures. - Establish a clear emergency response plan for spills and exposures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect researchers from potential exposure. The following recommendations are a baseline and should be adapted based on the specific procedures and quantities being used.

Table 2: Recommended Personal Protective Equipment for this compound

Protection TypeMinimum RequirementRecommended for High-Concentration or Aerosol-Generating Procedures
Respiratory Protection A NIOSH-approved N95 respirator.A powered air-purifying respirator (PAPR) with a HEPA filter.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.A full-face shield worn over safety glasses.
Hand Protection Double-gloving with nitrile gloves.Heavier-duty nitrile or neoprene gloves with extended cuffs.
Body Protection A disposable lab coat with elastic cuffs.A disposable, solid-front gown with tight-fitting cuffs.
Foot Protection Closed-toe shoes.Shoe covers for dedicated work areas.

Operational and Disposal Plans

Adherence to strict operational procedures and a well-defined disposal plan are critical for maintaining a safe laboratory environment.

Experimental Protocols: Step-by-Step Guidance

A. Weighing this compound Powder:

  • Don all required PPE as outlined in Table 2.

  • Perform the weighing operation within a powder-containment balance enclosure or a chemical fume hood.

  • Use a dedicated set of weighing tools (spatula, weigh paper).

  • Carefully transfer the weighed powder to a sealable container.

  • Clean all surfaces and tools with a suitable solvent (e.g., 70% ethanol) and dispose of all waste as hazardous.

B. Preparing a Stock Solution:

  • Conduct this procedure in a chemical fume hood.

  • Ensure all necessary equipment (vials, pipettes, solvent) is present in the hood before starting.

  • Slowly add the solvent to the powdered this compound to avoid aerosolization.

  • Cap the container and mix gently until the compound is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

C. Spill Cleanup:

  • Evacuate the immediate area and alert personnel.

  • If the spill is outside of a containment device, do not attempt to clean it without proper respiratory protection.

  • For small spills, use an absorbent material to gently cover the spill.

  • For larger spills, follow your institution's emergency spill response protocol.

  • Decontaminate the area with an appropriate cleaning agent.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound should be considered hazardous.

  • Solid Waste: Contaminated gloves, gowns, weigh papers, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless deemed compatible.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Visualizations

Experimental_Workflow cluster_Prep Preparation cluster_Handling Compound Handling cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Workspace and Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE PPE_Selection_Logic Start Assess Task Aerosol_Risk Potential for Aerosol Generation? Start->Aerosol_Risk High_Concentration Handling High Concentration? Aerosol_Risk->High_Concentration No Enhanced_Respiratory Upgrade to PAPR Aerosol_Risk->Enhanced_Respiratory Yes Spill_Risk Significant Spill Risk? High_Concentration->Spill_Risk No Enhanced_Body_Face Add Face Shield and Disposable Gown High_Concentration->Enhanced_Body_Face Yes Base_PPE Minimum PPE: - N95 Respirator - Safety Glasses - Double Nitrile Gloves - Lab Coat Spill_Risk->Base_PPE No Spill_Risk->Enhanced_Body_Face Yes Enhanced_Respiratory->High_Concentration Enhanced_Body_Face->Spill_Risk

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.